Fmoc-beta-(2-quinolyl)-Ala-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25(15-18-14-13-17-7-1-6-12-24(17)28-18)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOMHXAHHXHYMO-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144620 | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214852-56-9 | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214852-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-quinolinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301144620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Fmoc-beta-(2-quinolyl)-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-beta-(2-quinolyl)-Ala-OH is a specialized amino acid derivative that holds significant promise in the fields of peptide chemistry and drug discovery. The incorporation of the quinoline moiety, a heterocyclic aromatic structure, into a beta-alanine backbone provides unique structural and electronic properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its utility as a building block in the design of novel peptides and peptidomimetics. The presence of the bulky and rigid quinolyl group can induce specific conformational constraints in peptide chains, influencing their secondary structure and, consequently, their biological activity. Peptides containing β-amino acids have been shown to exhibit enhanced stability against enzymatic degradation, a crucial attribute for the development of therapeutic peptides.[1]
Core Chemical Properties
This compound is a white to off-white solid, valued for its high purity in synthetic applications. Its core structure consists of a beta-alanine scaffold where one of the beta-protons is substituted with a 2-quinolyl group. The alpha-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS).
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 214852-56-9 | [2] |
| Molecular Formula | C₂₇H₂₂N₂O₄ | [2] |
| Molecular Weight | 438.48 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [3] |
| Boiling Point | 685.5 ± 55.0 °C (Predicted) | |
| Storage Temperature | 4°C | [3] |
Solubility
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. While a complete set of spectra for this specific molecule is not publicly available, representative data from closely related analogs are presented below to provide an understanding of the expected spectral features.
¹H NMR Spectroscopy
The ¹H NMR spectrum of a related compound, Fmoc-beta-Ala-OH, in CDCl₃ shows characteristic signals for the Fmoc group protons, typically in the aromatic region (δ 7.2-7.8 ppm), and the protons of the fluorenyl group's CH and CH₂ groups (δ ~4.2-4.4 ppm). The protons of the beta-alanine backbone appear as multiplets in the aliphatic region (δ ~2.6 and 3.5 ppm). For this compound, additional signals in the aromatic region corresponding to the quinoline ring protons would be expected.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on the spectra of similar compounds like Fmoc-Ala-OH and Fmoc-Gln(Trt)-OH, the carbonyl carbon of the carboxylic acid is expected to resonate around 170-180 ppm, while the carbonyl carbon of the Fmoc group will be in a similar region. The aromatic carbons of the fluorenyl and quinolyl groups will appear in the range of 110-150 ppm. The aliphatic carbons of the beta-alanine backbone and the Fmoc group's CH and CH₂ will be found in the upfield region of the spectrum.[4][5]
FT-IR Spectroscopy
The infrared spectrum is useful for identifying key functional groups. For this compound, characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretch of the carbamate (~3300 cm⁻¹), the C=O stretch of the carboxylic acid and the carbamate (~1700-1750 cm⁻¹), and the aromatic C=C stretching vibrations of the fluorenyl and quinolyl rings (~1450-1600 cm⁻¹).
Experimental Protocols
Detailed experimental procedures are vital for the successful synthesis and application of this compound. The following sections provide representative protocols for its synthesis and its use in peptide synthesis.
Synthesis of Fmoc-Protected Beta-Amino Acids (General Protocol)
While a specific protocol for this compound is not detailed in the literature, a general and widely used method for the Fmoc protection of amino acids is provided below. This can be adapted for the synthesis of the target molecule starting from beta-(2-quinolyl)-alanine.
Materials:
-
beta-(2-quinolyl)-alanine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃) or a suitable organic base
-
Dioxane and Water
-
Diethyl ether
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
The starting amino acid, beta-(2-quinolyl)-alanine, is dissolved in an aqueous solution of sodium carbonate.
-
The solution is cooled in an ice bath.
-
A solution of Fmoc-Cl or Fmoc-OSu in dioxane is added dropwise to the cooled amino acid solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
After the reaction is complete, the mixture is diluted with water and washed with diethyl ether to remove unreacted Fmoc reagent.
-
The aqueous layer is acidified to a pH of approximately 2 with dilute HCl.
-
The precipitated product, this compound, is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[6]
Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is designed for incorporation into peptide chains using standard Fmoc-based solid-phase peptide synthesis protocols.
General SPPS Cycle:
-
Resin Swelling: The solid support resin (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent like DMF.
-
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treatment with a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Coupling: The carboxyl group of this compound is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA, NMM). The activated amino acid is then added to the resin to form a new peptide bond.
-
Washing: The resin is washed again with DMF to remove excess reagents and by-products.
-
This cycle is repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.
Visualizations
General Workflow for Fmoc-SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-protected amino acids.
Logical Relationship of this compound in Peptide Design
Caption: Logical relationship of this compound's structural features to its application in peptide design.
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable tool for medicinal chemists and peptide scientists. The incorporation of this non-natural amino acid can lead to the development of peptides with novel pharmacological profiles.
-
Peptidomimetics: The quinoline group can mimic the side chains of natural amino acids like tryptophan or phenylalanine, but with altered steric and electronic properties. This can lead to peptidomimetics with improved receptor binding affinity or selectivity.
-
Enzyme Inhibitors: The rigid quinoline structure can be exploited to design potent and selective enzyme inhibitors by targeting specific binding pockets.
-
Antimicrobial Peptides: The introduction of beta-amino acids can enhance the proteolytic stability and, in some cases, the antimicrobial activity of peptides.[1]
-
Molecular Probes: The fluorescent properties of the quinoline ring can be utilized in the development of fluorescently labeled peptides for studying biological processes.
The use of beta-amino acids in peptide design is a promising strategy to create analogs with properties of high interest for medicinal chemistry.[1] Peptides containing beta-amino acids have shown a range of biological functions, including antimicrobial activity and the inhibition of protein-protein interactions.[1]
Conclusion
This compound is a specialized and valuable building block for the synthesis of novel peptides and peptidomimetics. Its unique combination of a beta-amino acid backbone and a rigid, aromatic quinoline side chain offers researchers the opportunity to design molecules with enhanced stability and potentially novel biological activities. The well-established Fmoc-SPPS methodology allows for its straightforward incorporation into peptide sequences. As the demand for more potent and stable peptide-based therapeutics continues to grow, the application of such custom-designed amino acids will undoubtedly play a crucial role in advancing the field of drug discovery.
References
- 1. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc-β-(2-quinolyl)-Ala-OH - Bachem AG [bioscience.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. FMOC-Ala-OH(35661-39-3) 13C NMR [m.chemicalbook.com]
- 5. hmdb.ca [hmdb.ca]
- 6. FMOC-b-Ala-OH synthesis - chemicalbook [chemicalbook.com]
Fmoc-L-2-quinolylalanine synthesis protocol
An In-depth Technical Guide on the Synthesis of Fmoc-L-2-quinolylalanine
This guide provides a comprehensive overview and detailed protocols for the multi-step synthesis of Fmoc-L-2-quinolylalanine, a valuable building block for researchers, scientists, and drug development professionals in the field of peptide chemistry. The synthesis involves the formation of the quinoline core, introduction of the amino acid moiety with stereochemical control, and subsequent N-terminal protection.
Overall Synthesis Workflow
The synthesis of Fmoc-L-2-quinolylalanine is accomplished through a five-step process. The workflow begins with the construction of the 2-methylquinoline core via the Doebner-von Miller reaction. This is followed by the radical bromination of the methyl group to yield 2-(bromomethyl)quinoline, a key electrophile. The crucial asymmetric step involves the phase-transfer alkylation of a chiral glycine equivalent with 2-(bromomethyl)quinoline to establish the L-configuration of the amino acid. Subsequent deprotection of the ester and final Fmoc protection of the amino group yields the target compound.
Caption: Overall workflow for the synthesis of Fmoc-L-2-quinolylalanine.
Experimental Protocols and Data
Step 1: Synthesis of 2-Methylquinoline (Quinaldine)
The Doebner-von Miller reaction is a classic method for synthesizing quinolines. In this step, aniline is reacted with an α,β-unsaturated carbonyl compound, crotonaldehyde, in the presence of an acid catalyst and an oxidizing agent.[1][2] To minimize the formation of tar, a common side product, a gradual addition of the aldehyde to a heated acidic solution of aniline is recommended.[1]
Reaction Scheme:
Caption: Doebner-von Miller synthesis of 2-methylquinoline.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 equivalent) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
Dissolve crotonaldehyde (1.2 equivalents) in a suitable solvent like toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[1]
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation.
| Parameter | Value/Condition | Reference |
| Reactants | Aniline, Crotonaldehyde | [1][2] |
| Catalyst | Hydrochloric acid | [1] |
| Oxidizing Agent | Often an aniline derivative or air oxidation | [3] |
| Temperature | Reflux | [1] |
| Reaction Time | 5-8 hours | [1] |
| Typical Yield | 60-70% |
Step 2: Synthesis of 2-(Bromomethyl)quinoline
This step involves the radical bromination of the methyl group of 2-methylquinoline using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4][5][6] This reaction is known as the Wohl-Ziegler bromination.[7]
Reaction Scheme:
References
- 1. benchchem.com [benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
The Nexus of Structure and Function: A Technical Guide to the Physical and Spectral Properties of Quinolyl-Alanine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and spectral properties of quinolyl-alanine derivatives. These compounds, integrating the rigid, aromatic quinoline scaffold with the chiral amino acid alanine, are of significant interest in medicinal chemistry and materials science. Their unique structural amalgamation gives rise to intriguing photophysical behaviors and potent biological activities, particularly as modulators of critical cellular signaling pathways. This document serves as a detailed resource, presenting quantitative data, in-depth experimental protocols, and visual representations of their molecular interactions and experimental workflows to facilitate further research and development in this promising area.
Core Physical and Spectral Data
The inherent properties of quinolyl-alanine derivatives are dictated by the substitution pattern on both the quinoline ring and the alanine moiety. The data presented below offers a comparative look at key physical and spectral parameters for representative compounds.
Physical Properties of Quinolyl-Alanine Derivatives
The physical characteristics of these derivatives, such as melting point and optical rotation, are fundamental for their identification, purification, and formulation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]25D | Appearance | Reference |
| 3-(2'-Quinolyl)-L-alanine | C₁₂H₁₂N₂O₂ | 216.23 | 176 - 180 | +28 ± 1° (c=1 in 80% AcOH) | Grayish powder | |
| 2-(2-oxo-1,2-dihydroquinoline-4-carboxamido)propanoic acid | C₁₃H₁₂N₂O₄ | 260.25 | 250 - 252 | Not Reported | White solid | |
| 2-(6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxamido)propanoic acid | C₁₃H₁₁BrN₂O₄ | 339.15 | 250 - 252 | Not Reported | White solid |
Spectral Properties of Quinolyl-Alanine Derivatives
The spectral properties of quinolyl-alanine derivatives are central to understanding their electronic structure and potential applications in fluorescence imaging and sensing.
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Reference |
| 2-(2-oxo-1,2-dihydroquinoline-4-carboxamido)propanoic acid | Ethanol | Not Reported | Not Reported | 0.180 | |
| 2-(2-oxo-1,2-dihydroquinoline-4-carboxamido)-3-(4-hydroxyphenyl)propanoic acid | Ethanol | Not Reported | Not Reported | 0.037 | |
| 2-(2-oxo-1,2-dihydroquinoline-4-carboxamido)-3-phenylpropanoic acid | Ethanol | Not Reported | Not Reported | 0.063 | |
| N-(6-bromo-2-oxo-1,2-dihydroquinoline-4-carbonyl)-L-phenylalanine | Ethanol | Not Reported | Not Reported | 0.046 |
Key Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. This section provides methodologies for the synthesis and spectroscopic characterization of quinolyl-alanine derivatives, based on established literature.
Synthesis of Quinolyl-Alanine Derivatives
The following protocol describes a general method for the synthesis of 2-(2-oxo-1,2-dihydroquinoline-4-carboxamido)propanoic acid, a representative quinolyl-alanine derivative.
Step 1: Synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. This starting material can be prepared by reacting isatin with malonic acid in the presence of sodium acetate and acetic acid under reflux conditions for 24 hours.
Step 2: Coupling with L-alanine methyl ester.
-
Dissolve 2-oxo-1,2-dihydroquinoline-4-carboxylic acid (1 equivalent) in dimethylformamide (DMF).
-
Add thionyl chloride (SOCl₂) as a coupling agent and triethylamine (TEA) as a base.
-
Add L-alanine methyl ester hydrochloride (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the methyl ester intermediate.
Step 3: Hydrolysis to the final product.
-
Dissolve the methyl ester intermediate in a mixture of methanol and aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, acidify the reaction mixture with dilute hydrochloric acid to precipitate the final product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-(2-oxo-1,2-dihydroquinoline-4-carboxamido)propanoic acid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Sample Preparation: Dissolve 5-10 mg of the quinolyl-alanine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a spectral width of 250 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the solvent residual peak.
UV-Visible Absorption and Fluorescence Spectroscopy.
-
Sample Preparation: Prepare a stock solution of the quinolyl-alanine derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO) at a concentration of approximately 1 mM. Prepare a series of dilutions (e.g., 1-10 µM) for analysis.
-
UV-Visible Absorption Spectroscopy:
-
Use a dual-beam spectrophotometer.
-
Record the absorption spectrum from 200 to 800 nm in a 1 cm path length quartz cuvette.
-
Use the pure solvent as a reference.
-
The absorption maximum (λ_abs) is determined from the peak of the spectrum.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Excite the sample at its absorption maximum (λ_abs).
-
Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to 800 nm.
-
The emission maximum (λ_em) is the peak of the emission spectrum.
-
Quantum Yield (Φ_F) Determination: The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. It is crucial that the absorbance of both the sample and standard at the excitation wavelength is kept below 0.1 to avoid inner filter effects.
-
Biological Context: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Quinolyl-alanine derivatives have emerged as promising inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently hyperactivated in various cancers. Dysregulation of this pathway promotes cell proliferation, survival, and resistance to apoptosis.
Mechanism of Action
Molecular docking studies suggest that the quinoline core of these derivatives can effectively bind to the ATP-binding pocket of PI3K, a key kinase at the initiation of this signaling cascade. The alanine moiety can form additional interactions, such as hydrogen bonds, with amino acid residues in the active site, enhancing the binding affinity and inhibitory potency. By blocking the activity of PI3K, these compounds prevent the downstream activation of Akt and mTOR, ultimately leading to the suppression of tumor growth and induction of apoptosis.
Signaling Pathway Diagram
The following diagram, generated using the DOT language for Graphviz, illustrates the PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinolyl-alanine derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by quinolyl-alanine derivatives.
Experimental Workflow for Assessing Biological Activity
The following diagram outlines a typical workflow for evaluating the anticancer activity of newly synthesized quinolyl-alanine derivatives.
Caption: Experimental workflow for the evaluation of quinolyl-alanine derivatives as anticancer agents.
This technical guide provides a foundational understanding of the physical and spectral properties of quinolyl-alanine derivatives, alongside their biological significance. The presented data and protocols are intended to serve as a valuable resource for researchers dedicated to advancing the fields of medicinal chemistry and drug discovery.
Unlocking New Vistas in Biochemistry: A Technical Guide to Fmoc-Quinolyl-Alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biochemical research and pharmaceutical development, the quest for novel molecular tools to probe and manipulate biological systems is relentless. Among the arsenal of synthetic amino acids, Fmoc-quinolyl-alanine has emerged as a versatile building block with significant potential. This in-depth technical guide explores the core applications of Fmoc-quinolyl-alanine, offering a comprehensive overview of its utility in peptide synthesis, as a fluorescent probe, and in the development of targeted therapeutics. Its unique structure, combining the Fmoc (9-fluorenylmethoxycarbonyl) protecting group for seamless integration into solid-phase peptide synthesis (SPPS) protocols and the intrinsic fluorescence of the quinoline moiety, opens up a wide array of possibilities for researchers.[1][2] This document serves as a resource for scientists looking to harness the power of this unique amino acid in their research endeavors.
Core Applications of Fmoc-Quinolyl-Alanine
Fmoc-quinolyl-alanine is a non-canonical amino acid that offers a unique combination of properties beneficial for various biochemical applications. The presence of the Fmoc group makes it compatible with the most common and milder method of solid-phase peptide synthesis.[1] The quinoline side chain, an aromatic heterocycle, imparts distinct characteristics, including the potential for enhanced biological activity and fluorescence.[1][2]
The primary applications of Fmoc-quinolyl-alanine can be categorized as follows:
-
Peptide Synthesis and Drug Development: The quinoline moiety can enhance the biological activity and selectivity of peptides, making it a valuable component in the design of novel therapeutics targeting specific receptors or enzymes.[1][2] Its incorporation can influence the peptide's conformation and stability.
-
Fluorescent Probes and Biological Imaging: The inherent fluorescence of the quinoline ring allows for the development of fluorescent probes.[1] Peptides and proteins incorporating Fmoc-quinolyl-alanine can be used to visualize cellular processes, track drug delivery, and study protein-protein interactions.[1]
-
Bioconjugation: This amino acid can be used in bioconjugation processes to link biomolecules, such as proteins and antibodies, to therapeutic agents, aiding in the creation of targeted therapies.[1]
Quantitative Data
While specific photophysical data for Fmoc-quinolyl-alanine is not extensively available in the public domain, we can infer its likely properties based on the characteristics of quinoline and related fluorescent amino acids. The quinoline ring system is known to exhibit fluorescence, and its spectral properties are sensitive to the local environment.[3][4] For the purpose of this guide, representative data from similar quinoline-containing compounds and other fluorescent amino acids are presented to provide a comparative context.
Table 1: Physicochemical and Spectroscopic Properties of Fmoc-Quinolyl-Alanine and Related Compounds
| Property | Fmoc-L-3-(2-quinolyl)alanine | Quinoline (in Ethanol) | L-Tryptophan (in Water) |
| CAS Number | 214852-56-9[1][5] | 91-22-5 | 73-22-3 |
| Molecular Formula | C₂₇H₂₂N₂O₄[1][5] | C₉H₇N | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 438.48 g/mol [5] | 129.16 g/mol | 204.23 g/mol |
| Appearance | White to off-white powder[1] | Colorless liquid | White to yellowish powder |
| Purity (typical) | ≥99% (HPLC)[1] | ≥98% | ≥98% |
| Excitation Max (λex) | Not Reported | ~313 nm | ~280 nm |
| Emission Max (λem) | Not Reported | ~350 nm | ~348 nm |
| Quantum Yield (Φ) | Not Reported | ~0.03 | ~0.14 |
| Fluorescence Lifetime (τ) | Not Reported | Not Reported | ~2.6 ns |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Quinolyl-Alanine into a Peptide using Manual Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of Fmoc-L-3-(2-quinolyl)alanine onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
Fmoc-L-3-(2-quinolyl)alanine
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Syringe reaction vessel with a frit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF solution and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling of Fmoc-L-3-(2-quinolyl)alanine:
-
In a separate vial, dissolve Fmoc-L-3-(2-quinolyl)alanine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test. A negative result (yellow beads) indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the solution to separate the cleaved peptide from the resin.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Protocol 2: Conceptual Protocol for Cellular Imaging using a Peptide Containing Quinolyl-Alanine
This protocol provides a general framework for using a custom-synthesized peptide containing L-3-(2-quinolyl)alanine for live-cell imaging.
Materials:
-
Purified peptide containing L-3-(2-quinolyl)alanine
-
Cell line of interest (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Cell imaging dishes or plates
-
Fluorescence microscope with appropriate filter sets for quinoline fluorescence (excitation ~310-340 nm, emission ~350-450 nm)
Procedure:
-
Cell Culture: Culture the cells in appropriate medium supplemented with FBS and antibiotics in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Seed the cells onto imaging dishes or plates and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Peptide Treatment:
-
Prepare a stock solution of the quinolyl-alanine-containing peptide in a suitable solvent (e.g., sterile water or DMSO).
-
Dilute the peptide stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Remove the old medium from the cells and replace it with the peptide-containing medium.
-
Incubate the cells with the peptide for a predetermined time (e.g., 1-4 hours). This may require optimization.
-
-
Washing (Optional): Depending on the peptide's properties and the experimental goal, a washing step may be necessary to remove unbound peptide and reduce background fluorescence. Wash the cells gently with pre-warmed PBS or live-cell imaging solution.
-
Fluorescence Imaging:
-
Place the imaging dish on the stage of the fluorescence microscope.
-
Excite the cells using a light source and filter set appropriate for the quinoline fluorophore.
-
Capture images using a sensitive camera. Acquire images from multiple fields of view.
-
If performing time-lapse imaging, acquire images at regular intervals.
-
-
Image Analysis: Analyze the captured images to determine the subcellular localization of the peptide and quantify the fluorescence intensity.
Visualizations
Signaling Pathway: Hypothetical Peptide-Receptor Interaction and Downstream Signaling
This diagram illustrates a hypothetical signaling pathway initiated by the binding of a peptide containing quinolyl-alanine to a G-protein coupled receptor (GPCR). The intrinsic fluorescence of the quinolyl-alanine residue could be used to study the binding kinetics and localization of the peptide.
Caption: Hypothetical GPCR signaling pathway initiated by a quinolyl-alanine peptide.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
This diagram outlines the cyclical workflow of Fmoc-based solid-phase peptide synthesis, a core application for Fmoc-quinolyl-alanine.
Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Logical Relationship: Applications of Fmoc-Quinolyl-Alanine
This diagram illustrates the logical connections between the core properties of Fmoc-quinolyl-alanine and its diverse applications in biochemical research.
Caption: Logical flow from properties to applications of Fmoc-quinolyl-alanine.
Conclusion
Fmoc-quinolyl-alanine stands as a powerful and versatile tool for researchers at the intersection of chemistry and biology. Its seamless integration into established peptide synthesis workflows, coupled with the unique properties imparted by the quinoline moiety, provides a gateway to novel therapeutic peptides, sophisticated fluorescent probes for cellular imaging, and advanced bioconjugation strategies. While more extensive characterization of its photophysical properties is warranted, the existing data on related compounds strongly supports its potential as a valuable fluorescent amino acid. This guide provides a foundational understanding and practical protocols to encourage the exploration and application of Fmoc-quinolyl-alanine in pushing the boundaries of biochemical and pharmaceutical research.
References
An In-Depth Technical Guide to Fmoc-β-(2-quinolyl)-Ala-OH (CAS Number 214852-56-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-β-(2-quinolyl)-Ala-OH, identified by CAS number 214852-56-9, is a synthetic amino acid derivative that holds significant promise in the fields of medicinal chemistry and drug discovery. Structurally, it is an L-alanine residue modified with a quinoline moiety at the β-position and an N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of the quinoline ring, a privileged scaffold in medicinal chemistry, imparts the potential for a range of biological activities, including antimicrobial and anticancer effects. The Fmoc group makes this compound particularly well-suited for solid-phase peptide synthesis (SPPS), allowing for its site-specific incorporation into novel peptide-based therapeutics.
This technical guide provides a comprehensive overview of the properties of Fmoc-β-(2-quinolyl)-Ala-OH, a list of potential suppliers, and detailed experimental protocols for its synthesis, incorporation into peptides, and evaluation of its potential biological activities.
Properties of Fmoc-β-(2-quinolyl)-Ala-OH
A summary of the key chemical and physical properties of Fmoc-β-(2-quinolyl)-Ala-OH is presented in the tables below. These data have been compiled from various chemical suppliers and databases.
Table 1: General and Chemical Properties
| Property | Value |
| CAS Number | 214852-56-9 |
| Synonyms | Fmoc-L-2-Quinoylalanine, (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-quinolinyl)propanoic acid |
| Molecular Formula | C₂₇H₂₂N₂O₄[1][2] |
| Molecular Weight | 438.47 g/mol [1][2] |
| Purity | Typically ≥97% or ≥98% depending on the supplier[1] |
| Physical Form | Solid, powder[3] |
| Color | Whitish or off-white to light brown |
Table 2: Physicochemical Data
| Property | Value |
| Boiling Point | 685.5 ± 55.0 °C at 760 mmHg[3] |
| Storage Temperature | 4°C or 0-8°C[1][3][4] |
| SMILES | O=C(O)--INVALID-LINK--CC4=NC5=CC=CC=C5C=C4[1] |
| InChI Key | IDOMHXAHHXHYMO-VWLOTQADSA-N[3] |
Potential Suppliers
Fmoc-β-(2-quinolyl)-Ala-OH is available from a number of chemical suppliers specializing in reagents for peptide synthesis and drug discovery. A list of potential suppliers is provided below. Researchers should verify the purity and specifications from the respective supplier before purchase.
Table 3: Potential Suppliers
| Supplier |
| ChemScene[1] |
| Sigma-Aldrich[3][4] |
| Santa Cruz Biotechnology[2] |
| Bachem[5] |
| Chem-Impex International |
| Ambeed |
| CookeChem |
| CymitQuimica |
| Guidechem |
| ChemNet |
| LookChem |
Experimental Protocols
This section provides detailed methodologies for the synthesis of Fmoc-β-(2-quinolyl)-Ala-OH, its incorporation into peptides via solid-phase peptide synthesis, and assays to evaluate its potential biological activities.
Synthesis of Fmoc-β-(2-quinolyl)-Ala-OH
Protocol 4.1.1: General Fmoc Protection of an Amino Acid
This protocol describes a general method for the N-terminal protection of an amino acid with a fluorenylmethoxycarbonyl (Fmoc) group.
Materials:
-
β-(2-quinolyl)-L-alanine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Dissolve β-(2-quinolyl)-L-alanine in a 10% aqueous solution of sodium bicarbonate in a round-bottom flask.
-
In a separate flask, dissolve an equimolar amount of Fmoc-OSu in 1,4-dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.
-
Allow the reaction to proceed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. The Fmoc-protected amino acid will precipitate out of the solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Fmoc-β-(2-quinolyl)-Ala-OH.
-
The crude product can be further purified by recrystallization or column chromatography.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc protecting group of Fmoc-β-(2-quinolyl)-Ala-OH allows for its straightforward incorporation into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
Protocol 4.2.1: Solid-Phase Peptide Synthesis Workflow
This protocol outlines the general steps for incorporating Fmoc-β-(2-quinolyl)-Ala-OH into a peptide sequence on a solid support.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-β-(2-quinolyl)-Ala-OH
-
Other Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent
-
Hydroxybenzotriazole (HOBt) or other coupling additive
-
20% Piperidine in N,N-dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessel
-
Shaker
Methodology:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in the synthesis vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate Fmoc-β-(2-quinolyl)-Ala-OH (or another Fmoc-amino acid) by dissolving it in DMF with equimolar amounts of DIC and HOBt.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours with shaking.
-
Wash the resin with DMF to remove excess reagents.
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Biological Activity Assays
The quinoline moiety in Fmoc-β-(2-quinolyl)-Ala-OH suggests potential antibacterial and anticancer activities. The following protocols describe general methods for assessing these activities.
Protocol 4.3.1: Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol determines the minimum concentration of a peptide containing β-(2-quinolyl)-alanine that inhibits the visible growth of a bacterium.
Materials:
-
Peptide containing β-(2-quinolyl)-alanine
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Methodology:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of the peptide stock solution in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria in broth without peptide) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Protocol 4.3.2: In Vitro Anticancer Activity Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to assess cell viability.
Materials:
-
Peptide containing β-(2-quinolyl)-alanine
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the peptide for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of peptide that inhibits 50% of cell growth).
Potential Signaling Pathways
The biological effects of quinoline-containing compounds are often mediated through their interaction with specific signaling pathways. Based on the known activities of quinoline derivatives, peptides incorporating β-(2-quinolyl)-alanine may target pathways involved in bacterial replication and cancer cell proliferation.
Inhibition of Bacterial DNA Gyrase
Quinolone antibiotics are well-known inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication.[6][7] Peptides containing β-(2-quinolyl)-alanine may exert their antibacterial effects by targeting this pathway.
Signaling Pathway for DNA Gyrase Inhibition
Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.
Modulation of Cancer-Related Signaling Pathways
Quinoline derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and c-Met, which are crucial for cancer cell growth, proliferation, and angiogenesis.[8][9]
Signaling Pathway for Potential Anticancer Activity
Caption: Potential mechanism of anticancer action via RTK signaling inhibition.
Conclusion
Fmoc-β-(2-quinolyl)-Ala-OH is a versatile building block for the synthesis of novel peptides with potential therapeutic applications. Its quinoline moiety suggests a range of biological activities, particularly as an antibacterial and anticancer agent, likely through the inhibition of key enzymes and signaling pathways. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the full potential of this compound in drug discovery and development. Further studies are warranted to fully elucidate the specific mechanisms of action and to optimize the therapeutic efficacy of peptides incorporating this unique amino acid.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quinolone-resistant Gyrase Mutant DNA Supercoiling Assays [profoldin.com]
- 4. turkjps.org [turkjps.org]
- 5. DNA Gyrase Is the Target for the Quinolone Drug Ciprofloxacin in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 8. profoldin.com [profoldin.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Fmoc-β-(2-quinolyl)-Ala-OH: A Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-β-(2-quinolyl)-Ala-OH, a specialized amino acid derivative crucial for advanced peptide synthesis and drug development. The information presented herein is intended to support researchers in optimizing their experimental designs and synthetic strategies.
Core Compound Data
Fmoc-β-(2-quinolyl)-Ala-OH, systematically named (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-quinolinyl)propanoic acid, is a non-canonical amino acid derivative. The presence of the quinolyl group introduces unique structural and electronic properties into peptides, making it a valuable building block for creating novel therapeutic peptides and probes. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₂₂N₂O₄ | [1] |
| Molecular Weight | 438.48 g/mol | [1] |
| CAS Number | 214852-56-9 | [1] |
| Appearance | Solid | |
| Purity | Typically ≥98% | |
| Storage Temperature | 4°C |
Experimental Protocols
The primary application of Fmoc-β-(2-quinolyl)-Ala-OH is in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a detailed, generalized protocol for the incorporation of this amino acid into a growing peptide chain on a solid support.
Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the key steps for a single coupling cycle in an automated or manual SPPS process.
1. Resin Preparation:
-
Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).
-
Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with the piperidine solution for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and dibenzofulvene byproducts.
3. Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-β-(2-quinolyl)-Ala-OH (2-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in a minimal amount of DMF.
-
Add an activator base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The specific time may vary depending on the coupling efficiency.
-
Optional: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates the absence of free primary amines).
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF followed by dichloromethane (DCM) to remove excess reagents and byproducts.
5. Cycle Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.
6. Cleavage and Final Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the peptide-resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and dry it under vacuum.
7. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verify the identity and purity of the final peptide product using mass spectrometry and analytical HPLC.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the key processes involved in utilizing Fmoc-protected amino acids like Fmoc-β-(2-quinolyl)-Ala-OH.
Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The chemical mechanism of Fmoc group removal using piperidine.
References
Unlocking Cellular Secrets: A Technical Guide to the Discovery and Significance of Unnatural Fluorescent Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize and track biological processes at the molecular level is fundamental to advancing our understanding of cellular function and developing novel therapeutics. For decades, researchers have relied on fluorescent proteins and organic dyes to illuminate the intricate workings of the cell. However, these conventional probes are not without their limitations, often being bulky and potentially perturbing the very systems they are meant to observe. The emergence of unnatural fluorescent amino acids (UFAAs) represents a paradigm shift in biological imaging and analysis. These custom-designed building blocks can be genetically encoded and site-specifically incorporated into proteins, offering a minimally invasive yet powerful tool to study protein structure, function, and interactions in their native environment. This technical guide provides an in-depth exploration of the discovery, incorporation, and diverse applications of UFAAs, equipping researchers with the knowledge to leverage this transformative technology.
Discovery and Design of Unnatural Fluorescent Amino Acids
The journey of UFAAs began with the pioneering work on expanding the genetic code, which allows for the incorporation of amino acids beyond the canonical 20.[1] This breakthrough paved the way for the design and synthesis of amino acids with novel functionalities, including intrinsic fluorescence. Early efforts focused on modifying natural fluorescent amino acids like tryptophan to enhance their photophysical properties.[2] For instance, the development of 4-cyanotryptophan resulted in a UFAA with a significantly higher quantum yield and a longer fluorescence lifetime compared to its natural counterpart.[2][3]
The design of novel UFAAs is a multidisciplinary effort, combining principles of organic chemistry, molecular biology, and computational modeling. Key considerations in the design process include:
-
Photophysical Properties: Optimizing excitation and emission wavelengths, quantum yield, fluorescence lifetime, and photostability is crucial for sensitive and robust imaging.
-
Biocompatibility: UFAAs must be non-toxic to cells and efficiently incorporated into proteins by the cellular machinery.
-
Minimal Perturbation: The size and structure of the UFAA should be as close as possible to natural amino acids to avoid disrupting protein structure and function.[4]
Methods for Incorporating UFAAs into Proteins
The site-specific incorporation of UFAAs into a target protein is a cornerstone of this technology. Several methods have been developed to achieve this with high fidelity and efficiency.
Genetic Code Expansion
The most powerful and widely used method for in vivo incorporation of UFAAs is genetic code expansion.[5] This technique relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to recognize a nonsense codon, typically the amber stop codon (UAG), and insert the desired UFAA at that specific site in the polypeptide chain.[1][5]
Cell-Free Protein Synthesis
Cell-free protein synthesis (CFPS) systems provide a powerful in vitro alternative for incorporating UFAAs. These systems contain all the necessary components for transcription and translation, allowing for the production of proteins containing UFAAs without the constraints of a living cell. CFPS is particularly advantageous for high-throughput screening and for incorporating UFAAs that may be toxic to cells.
Chemical Ligation
For smaller proteins and peptides, chemical ligation methods, such as native chemical ligation, can be used to incorporate UFAAs. This approach involves the chemical synthesis of a peptide fragment containing the UFAA, which is then ligated to other recombinantly expressed or synthetically produced peptide fragments to generate the full-length protein.
Applications in Research and Drug Development
The ability to place a fluorescent probe at a specific site within a protein has opened up a plethora of applications in basic research and drug discovery.
Probing Protein Structure and Dynamics
UFAAs serve as exquisite probes of local protein environments. Changes in the fluorescence properties of a UFAA can report on conformational changes, protein folding and unfolding, and interactions with other molecules. Techniques such as fluorescence resonance energy transfer (FRET) can be employed with UFAAs to measure intramolecular distances and dynamics.[6][7]
Studying Molecular Interactions and Signaling Pathways
UFAAs are invaluable for studying protein-protein and protein-ligand interactions. For example, they have been used to investigate the conformational dynamics of G protein-coupled receptors (GPCRs) upon ligand binding, providing insights into the mechanisms of signal transduction.[8][9][10]
Super-Resolution Microscopy
The small size of UFAAs makes them ideal labels for super-resolution microscopy techniques such as STORM and PALM, enabling the visualization of cellular structures with unprecedented detail.[11][12]
Drug Discovery
In drug development, UFAAs can be used in high-throughput screening assays to identify compounds that bind to a specific target protein and modulate its activity. By monitoring changes in the fluorescence of a UFAA incorporated near a binding site, researchers can rapidly screen large libraries of small molecules.
Quantitative Data Summary
The choice of a UFAA for a particular application depends on its unique photophysical properties. The table below summarizes the key characteristics of several commonly used UFAAs.
| Unnatural Fluorescent Amino Acid | Abbreviation | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) |
| 4-Cyanophenylalanine | pCNF | ~280 | ~296 | ~0.14 | ~5-8 |
| 4-Cyanotryptophan | 4CN-Trp | ~325 | ~420 | >0.8 | >13 |
| Acridonylalanine | Acd | ~420 | ~530 | ~0.95 | ~15 |
| 3-Aminotyrosine | ~280 | ~400 | ~0.1 | ~2.5 | |
| Dansylalanine | ~340 | ~520 | ~0.5 (in ethanol) | ~12 | |
| NBD-alanine | ~470 | ~540 | ~0.3 (in ethanol) | ~2 |
Note: Photophysical properties can vary depending on the local environment.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of a UFAA in E. coli
This protocol outlines the general steps for incorporating a UFAA into a target protein expressed in E. coli using the amber suppression method.[13]
1. Plasmids and Strains:
-
An E. coli strain engineered for efficient UFAA incorporation (e.g., a strain with a modified genome to reduce release factor 1 activity).
-
A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired UFAA.
-
An expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired incorporation site.
2. Culture and Induction:
-
Co-transform the E. coli host strain with the synthetase/tRNA plasmid and the target protein expression plasmid.
-
Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) with appropriate antibiotics to an OD600 of 0.6-0.8.
-
Add the UFAA to the culture medium to a final concentration of 1-5 mM.
-
Induce the expression of the orthogonal system components (e.g., with arabinose) and the target protein (e.g., with IPTG).
-
Continue to grow the culture at a reduced temperature (e.g., 18-25 °C) for 12-24 hours.
3. Protein Purification and Verification:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
Verify the incorporation of the UFAA by mass spectrometry and assess the purity by SDS-PAGE.
Protocol 2: Fluorescent Labeling of a UFAA-Containing Protein in Mammalian Cells
This protocol describes the labeling of a protein containing a bioorthogonally reactive UFAA in mammalian cells using click chemistry.[4][14]
1. Transfection and Expression:
-
Co-transfect mammalian cells (e.g., HEK293T) with a plasmid encoding the orthogonal synthetase/tRNA pair and a plasmid for the target protein containing an amber codon and a suitable tag for visualization (e.g., a fluorescent protein tag for initial expression checks).
-
Culture the cells in a medium supplemented with the bioorthogonally reactive UFAA (e.g., an azide- or alkyne-containing amino acid) for 24-48 hours.
2. Click Chemistry Labeling:
-
Wash the cells with PBS.
-
Prepare the labeling solution containing a fluorescent dye with a complementary reactive group (e.g., an alkyne-dye for an azide-UFAA) and a copper(I) catalyst (for CuAAC click chemistry) or a cyclooctyne-dye (for copper-free click chemistry).
-
Incubate the cells with the labeling solution for 30-60 minutes at 37 °C.
-
Wash the cells extensively with PBS to remove excess dye.
3. Imaging:
-
Fix the cells if required for specific imaging applications.
-
Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorescent dye.
Future Perspectives and Challenges
The field of UFAAs is continuously evolving, with ongoing efforts to:
-
Develop Novel UFAAs: Synthesizing new UFAAs with improved photophysical properties, such as red-shifted excitation and emission for deep-tissue imaging, and environmentally sensitive probes that report on specific cellular parameters like pH or redox state.
-
Expand the Genetic Code of Higher Organisms: While significant progress has been made in bacteria and mammalian cells, the efficient incorporation of UFAAs in whole organisms remains a challenge.
-
Improve Incorporation Efficiency: Enhancing the efficiency and fidelity of UFAA incorporation is crucial for applications that require high yields of the modified protein.
Conclusion
Unnatural fluorescent amino acids have emerged as a transformative technology in the life sciences. Their ability to be site-specifically incorporated into proteins provides a minimally invasive and highly versatile tool to probe the complexities of cellular function. From elucidating the dynamics of single molecules to screening for new drug candidates, the applications of UFAAs are vast and continue to expand. As the toolkit of UFAAs and the methods for their incorporation continue to improve, they are poised to play an even more critical role in advancing our understanding of biology and medicine.
References
- 1. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 2. pnas.org [pnas.org]
- 3. Chemical and biological incorporation of the blue florescent amino acid 4-cyanotryptophan into proteins: application to tune the absorption and emission wavelengths of GFP - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. FRETing about the details: Case studies in the use of a genetically encoded fluorescent amino acid for distance‐dependent energy transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy [frontiersin.org]
- 12. The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Toolkit of Life Sciences: An In-depth Technical Guide to Fmoc-Protected Fluorescent Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and drug discovery, the ability to visualize and quantify molecular interactions is paramount. Fluorescently labeled biomolecules have emerged as indispensable tools, and among them, peptides tagged with fluorescent reporters offer a unique combination of specificity, versatility, and biocompatibility. This technical guide delves into the core of this technology: the synthesis and application of peptides incorporating Fmoc-protected fluorescent amino acids. These specialized building blocks are central to modern solid-phase peptide synthesis (SPPS), enabling the precise incorporation of fluorescent probes into peptide sequences. This allows for the real-time monitoring of a vast array of biological processes, from the intricate dance of protein-protein interactions to the catalytic prowess of enzymes, paving the way for novel diagnostics and therapeutics.
Core Applications in Research and Drug Development
The integration of fluorescent amino acids into peptides unlocks a diverse range of applications, providing powerful tools for both fundamental research and high-throughput screening in drug development. Key applications include:
-
Fluorescence Resonance Energy Transfer (FRET) Assays: FRET-based assays are a cornerstone of molecular interaction studies. By labeling a peptide with a donor-acceptor fluorophore pair, researchers can detect changes in proximity or conformational shifts, providing real-time insights into protein-protein interactions, receptor-ligand binding, and enzymatic activity.[1][2]
-
Enzyme Activity Assays: Fluorogenic peptide substrates are designed to emit a fluorescent signal upon cleavage by a specific enzyme. This "turn-on" fluorescence provides a direct and continuous measure of enzyme activity, making it an ideal method for studying proteases and kinases, and for screening potential inhibitors.[1][3][4]
-
Cellular Imaging and Trafficking: Fluorescently labeled peptides act as molecular beacons, allowing for the visualization of their uptake, localization, and trafficking within living cells. This is crucial for understanding cellular delivery mechanisms and the intracellular fate of peptide-based drugs.
-
High-Throughput Screening (HTS): The sensitivity and convenience of fluorescence-based assays make them highly suitable for HTS of large compound libraries. Assays utilizing fluorescent peptides can be readily automated to screen for enzyme inhibitors or modulators of protein-protein interactions.[5][6]
-
Biosensing: Peptides incorporating environmentally sensitive fluorescent amino acids can act as biosensors, reporting on changes in their local microenvironment, such as polarity, pH, or the presence of specific ions.[7]
Quantitative Data of Common Fmoc-Protected Fluorescent Amino Acids and FRET Pairs
The selection of the appropriate fluorescent probe is critical for the success of any fluorescence-based experiment. The following tables provide a summary of the photophysical properties of some commonly used Fmoc-protected fluorescent amino acids and popular FRET pairs.
| Fmoc-Amino Acid Derivative | Fluorophore/Quencher | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Fmoc-Lys(5-Fam)-OH | 5-Carboxyfluorescein | ~494 | ~518 | ~75,000 | ~0.9 |
| Fmoc-Lys(TAMRA)-OH | 5-Carboxytetramethylrhodamine | ~555 | ~580 | ~90,000 | ~0.1 |
| Fmoc-Lys(BODIPY-FL)-OH | BODIPY FL | ~503 | ~512 | ~80,000 | ~0.9 |
| Fmoc-Lys(Mca)-OH | (7-Methoxycoumarin-4-yl)acetyl | ~325 | ~393 | ~14,500 | 0.49[8] |
| Fmoc-Lys(Dabcyl)-OH | Dabcyl | ~478 | N/A (Quencher) | ~32,000 | N/A |
| Fmoc-Dapa(Dnp)-OH | Dinitrophenyl | ~365 | N/A (Quencher) | ~17,000 | N/A |
| Fmoc-Lys(EDANS)-OH | EDANS | ~336 | ~490 | ~5,400 | 0.13[8] |
| Donor Fluorophore | Acceptor (Quencher) | Förster Distance (R₀) in Å |
| 5-FAM | 5-TAMRA | ~55 |
| Mca | Dnp | ~30 |
| EDANS | Dabcyl | ~33 |
| CFP | YFP | ~49 |
| ECFP | Venus | ~57 |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Fluorescently Labeled Peptide
This protocol outlines the general steps for synthesizing a peptide with a fluorescent label incorporated at a specific position using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)
-
Fmoc-protected amino acids
-
Fmoc-protected fluorescent amino acid (e.g., Fmoc-Lys(5-Fam)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure: [9][10][11][12][13]
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Incorporation of Fluorescent Amino Acid: At the desired position in the sequence, use the Fmoc-protected fluorescent amino acid in the coupling step.
-
Final Fmoc Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Wash the resin with DCM and then treat with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
FRET-Based Protease Activity Assay (Caspase-3)
This protocol describes a typical FRET-based assay to measure the activity of Caspase-3 using a fluorogenic peptide substrate.[1][14][15][16][17]
Materials:
-
Fluorogenic Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Purified active Caspase-3 enzyme or cell lysate containing active Caspase-3
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute the Ac-DEVD-AMC substrate in DMSO to a stock concentration (e.g., 10 mM).
-
Prepare a working solution of the substrate in assay buffer (final concentration in assay will be 10-50 µM).
-
Prepare serial dilutions of the Caspase-3 enzyme or cell lysate in assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of assay buffer.
-
Add 25 µL of the enzyme dilution or cell lysate to the respective wells. Include a negative control with assay buffer only.
-
-
Initiate Reaction:
-
Add 25 µL of the substrate working solution to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~354 nm and an emission wavelength of ~442 nm for AMC.
-
-
Data Analysis:
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time for each sample.
-
The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of the curve.
-
Enzyme activity can be calculated by comparing the V₀ to a standard curve of the free fluorophore (AMC).
-
High-Throughput Screening (HTS) Workflow for Kinase Inhibitors
This workflow illustrates a typical HTS campaign to identify inhibitors of a specific protein kinase using a fluorescence-based assay.[5][6][18][19]
Assay Principle: A fluorescent peptide substrate for the kinase is used. Phosphorylation of the peptide by the kinase leads to a change in the fluorescence signal (e.g., an increase in fluorescence intensity or a change in FRET). Inhibitors will prevent this change.
Procedure:
-
Library Preparation: A large library of small molecule compounds is formatted in microplates (e.g., 384-well or 1536-well plates).
-
Assay Miniaturization and Optimization: The kinase assay is optimized for the microplate format, including concentrations of enzyme, substrate, ATP, and reaction time.
-
Primary Screen:
-
The compound library is screened at a single concentration.
-
The kinase, fluorescent peptide substrate, and ATP are dispensed into the wells containing the compounds.
-
After incubation, the fluorescence is read by an automated plate reader.
-
Hits are identified as compounds that significantly reduce the fluorescence signal compared to controls.
-
-
Hit Confirmation:
-
Primary hits are re-tested to confirm their activity and rule out false positives.
-
-
Dose-Response and IC₅₀ Determination:
-
Confirmed hits are tested at multiple concentrations to determine their potency (IC₅₀ value).
-
-
Secondary Assays and Selectivity Profiling:
-
Hits are tested in orthogonal assays to validate their mechanism of action and rule out assay artifacts.
-
Selectivity is assessed by testing the inhibitors against a panel of other kinases.
-
GPCR Activation Monitoring with a FRET-Based Biosensor
This example illustrates how a genetically encoded FRET biosensor can be used to monitor the conformational changes in a G-protein coupled receptor (GPCR) upon ligand binding and subsequent G-protein activation.[2][14][20][21][22][23][24][25][26]
Biosensor Design: A common design involves fusing a GPCR with a FRET pair of fluorescent proteins (e.g., CFP and YFP). For instance, CFP can be inserted into the third intracellular loop (ICL3) of the GPCR, and YFP can be attached to the C-terminus. In the inactive state, the FRET efficiency is low. Upon agonist binding, the receptor undergoes a conformational change, bringing CFP and YFP into closer proximity and increasing the FRET signal. This change in FRET can be used to monitor receptor activation in real-time in living cells.
Conclusion
Fmoc-protected fluorescent amino acids are powerful and versatile tools that have revolutionized our ability to study complex biological systems. By enabling the precise incorporation of fluorescent probes into peptides, they provide researchers and drug discovery professionals with the means to develop highly sensitive and specific assays for a wide range of applications. From elucidating the intricate details of signaling pathways to screening for novel therapeutics, the continued development and application of these fluorescent building blocks will undoubtedly continue to drive innovation in the life sciences.
References
- 1. Monitoring Caspase Activity in Living Cells Using Fluorescent Proteins and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: G Protein-selective GPCR Conformations Measured Using FRET Sensors in a Live Cell Suspension Fluorometer Assay [jove.com]
- 3. Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence assays for high-throughput screening of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent biosensors for high throughput screening of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
- 8. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. FMOC-LYS-OH(105047-45-8) 1H NMR spectrum [chemicalbook.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 20. researchgate.net [researchgate.net]
- 21. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Imaging of Genetically Encoded FRET-Based Biosensors to Detect GPCR Activity | Springer Nature Experiments [experiments.springernature.com]
- 23. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 24. Detection of G Protein-selective G Protein-coupled Receptor (GPCR) Conformations in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Studying Ligand Efficacy at G Protein-Coupled Receptors Using FRET - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Incorporating Fmoc-β-(2-quinolyl)-Ala-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced potency, stability, and receptor selectivity.[1] Fmoc-β-(2-quinolyl)-Ala-OH is a unique building block that introduces a quinoline moiety, a structural motif found in various bioactive compounds. Peptides containing quinolyl-alanine have shown potential as modulators of G protein-coupled receptors (GPCRs), particularly as antagonists of neurokinin (NK) receptors, which are implicated in pain, inflammation, and mood disorders. This document provides detailed protocols and application notes for the successful incorporation of Fmoc-β-(2-quinolyl)-Ala-OH into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).
Challenges in Incorporating Fmoc-β-(2-quinolyl)-Ala-OH
The successful incorporation of Fmoc-β-(2-quinolyl)-Ala-OH can be challenging due to several factors:
-
Steric Hindrance: The bulky quinolyl side chain can sterically hinder the coupling reaction, potentially leading to incomplete acylation and deletion sequences.
-
Aggregation: The hydrophobicity of the quinoline group may promote inter- or intra-chain aggregation of the growing peptide on the solid support, further reducing coupling efficiency.
-
Modified Reactivity: The electronic properties of the quinoline ring might influence the reactivity of the alpha-amino group, requiring optimized activation and coupling conditions.
To overcome these challenges, careful selection of coupling reagents, solvents, and reaction times is crucial.
Experimental Protocols
Materials and Reagents
-
Fmoc-β-(2-quinolyl)-Ala-OH
-
Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether
Protocol 1: Manual Solid-Phase Peptide Synthesis - Single Coupling Cycle
This protocol describes a single cycle for the incorporation of Fmoc-β-(2-quinolyl)-Ala-OH.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of Fmoc-β-(2-quinolyl)-Ala-OH (DIC/OxymaPure Method):
-
In a separate vial, dissolve Fmoc-β-(2-quinolyl)-Ala-OH (3 eq.), and OxymaPure (3 eq.) in DMF.
-
Add the solution to the deprotected resin.
-
Add DIC (3 eq.) to the reaction vessel.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and MeOH, then dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
-
Peptide Isolation and Purification:
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
The following table presents illustrative data for the incorporation of a sterically hindered, unnatural amino acid like Fmoc-β-(2-quinolyl)-Ala-OH. Actual results may vary depending on the peptide sequence and synthesis conditions.
| Parameter | Value | Method of Determination |
| Coupling Efficiency | >98% | Kaiser Test / TNBS Test |
| Crude Peptide Purity | 60-80% | RP-HPLC (220 nm) |
| Final Yield (after purification) | 15-30% | Based on initial resin loading |
Visualizations
Experimental Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathway of Neurokinin Receptor Antagonists
Peptides incorporating β-(2-quinolyl)-alanine can act as antagonists for neurokinin receptors, which are a class of G protein-coupled receptors (GPCRs). The binding of the endogenous ligand, Substance P, to the Neurokinin-1 Receptor (NK1R) activates a signaling cascade. An antagonist containing β-(2-quinolyl)-alanine would block this binding and subsequent signaling.
Caption: Antagonism of the Neurokinin-1 Receptor signaling pathway.
References
Application Notes and Protocol for Manual Coupling of Fmoc-β-(2-quinolyl)-Ala-OH
Application Notes
Fmoc-β-(2-quinolyl)-Ala-OH is an unnatural amino acid characterized by a bulky and sterically hindered quinolyl side chain. Its incorporation into peptide sequences is of significant interest for researchers in drug development and chemical biology. The quinoline moiety can introduce unique structural constraints, act as a fluorescent probe, or modulate the pharmacological properties of a peptide.[1] However, the steric bulk of the side chain presents a challenge for standard solid-phase peptide synthesis (SPPS) protocols, often leading to incomplete coupling reactions and the formation of deletion sequences.[2][3]
To overcome these challenges, a robust coupling strategy is required. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent. HATU is a highly effective activating agent, particularly for sterically hindered amino acids, as it rapidly forms a reactive OAt-active ester that enhances coupling efficiency and minimizes the risk of racemization.[4][5] The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial for the activation step.[6]
This protocol is designed for manual SPPS to allow for careful monitoring and optimization of the critical coupling step.[3] Reaction completion is monitored using the Kaiser test, a sensitive colorimetric assay for detecting free primary amines on the resin support.[7][8][9] A negative Kaiser test (yellow beads) indicates a successful coupling, while a positive test (blue beads) signals an incomplete reaction that may necessitate a second coupling step.[5][10]
Experimental Protocol
This protocol describes a single coupling cycle for the incorporation of Fmoc-β-(2-quinolyl)-Ala-OH onto a solid support resin.
Materials and Reagents
-
Peptide-resin with a free N-terminal amine
-
Fmoc-β-(2-quinolyl)-Ala-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Reaction vessel (fritted syringe or glass vessel)[8]
-
Shaker or agitator
Procedure
-
Resin Preparation and Fmoc Deprotection:
-
If starting a new cycle, ensure the N-terminal Fmoc group of the preceding amino acid has been removed.
-
Place the peptide-resin (e.g., 0.1 mmol scale) in the reaction vessel.[2]
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution.[4]
-
Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test on a few beads to confirm the presence of a free primary amine (positive blue result).[7]
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Fmoc-β-(2-quinolyl)-Ala-OH (4 eq.) and HATU (3.9 eq.) in DMF.
-
Add DIPEA (8 eq.) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the washed peptide-resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. Longer coupling times are recommended for sterically hindered residues.[11]
-
-
Monitoring and Recoupling:
-
Final Washing:
-
Once a negative Kaiser test is achieved, drain the coupling solution.
-
Wash the peptide-resin thoroughly to remove any excess reagents and byproducts. A typical washing sequence is:
-
DMF (3 x 1 min)
-
DCM (3 x 1 min)
-
DMF (3 x 1 min)
-
-
The peptide-resin is now ready for the deprotection and coupling of the next amino acid in the sequence.
Quantitative Data Summary
The following table summarizes the recommended reagent quantities for a standard 0.1 mmol scale synthesis.
| Reagent/Component | Equivalents (eq.) | Amount for 0.1 mmol Scale | Purpose |
| Peptide-Resin | 1.0 | 0.1 mmol | Solid support for peptide elongation |
| Fmoc-β-(2-quinolyl)-Ala-OH | 4.0 | 0.4 mmol | Amino acid to be coupled |
| HATU | 3.9 | 0.39 mmol | Coupling/Activating reagent |
| DIPEA | 8.0 | 0.8 mmol | Activation base |
| 20% Piperidine in DMF | - | ~5-10 mL per treatment | Fmoc deprotection reagent |
| Coupling Reaction Time | - | 2-4 hours (per coupling) | Duration for amide bond formation |
| Pre-activation Time | - | 5-10 minutes | Formation of reactive ester |
Workflow Visualization
Caption: Workflow for the manual coupling of Fmoc-β-(2-quinolyl)-Ala-OH.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: Fmoc-Quinolyl-Alanine as a Fluorescent Probe for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-3-(2-quinolyl)-alanine is a synthetic amino acid derivative that serves as a valuable tool for introducing a fluorescent label into proteins and peptides.[1][2] Its unique structure, combining the quinoline fluorophore with an alanine backbone, allows for its site-specific incorporation into a polypeptide chain using standard solid-phase peptide synthesis (SPPS) or by employing genetic code expansion techniques. The quinoline moiety possesses intrinsic fluorescence, enabling researchers to study protein structure, function, and interactions through various fluorescence-based assays.[1] This document provides detailed application notes and experimental protocols for the use of Fmoc-quinolyl-alanine as a fluorescent probe in protein labeling.
Physicochemical and Fluorescent Properties
While specific quantitative photophysical data for Fmoc-L-3-(2-quinolyl)-alanine is not extensively documented in publicly available literature, the general properties of quinoline-based fluorophores and the Fmoc protecting group provide valuable insights.
Structural Information:
| Property | Value | Reference |
| Synonyms | Fmoc-L-Ala(2'-quinolyl)-OH, Fmoc-(S)-2-Amino-3-quinolin-2-yl-propionic acid | [2] |
| CAS Number | 214852-56-9 | [2] |
| Molecular Formula | C₂₇H₂₂N₂O₄ | [2] |
| Molecular Weight | 438.5 g/mol | [2] |
| Appearance | White or off-white to pale yellow powder | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage Conditions | 0 - 8 °C | [2] |
Fluorescent Properties (General for Quinoline Derivatives):
Quinoline-based fluorescent probes are known for their sensitivity to the local environment, which can be a significant advantage in protein studies. Their fluorescence emission can be influenced by solvent polarity, pH, and the proximity of quenching residues. This sensitivity can be exploited to probe conformational changes or binding events. Some quinoline derivatives are known to exhibit a large Stokes shift, which is beneficial for minimizing self-quenching and improving signal-to-noise ratios in fluorescence imaging.
It is highly recommended that researchers experimentally determine the specific photophysical properties, such as excitation and emission maxima, quantum yield, and molar extinction coefficient, for Fmoc-quinolyl-alanine in the context of their specific experimental conditions (e.g., solvent, pH, and conjugation to the protein of interest).
Applications in Protein Labeling and Analysis
The unique characteristics of Fmoc-quinolyl-alanine make it a versatile tool for a range of applications in protein science and drug development:
-
Site-Specific Protein Labeling: Enables the introduction of a fluorescent probe at a precise location within a protein sequence. This is crucial for studying the structure and function of specific protein domains.
-
Conformational Change Studies: The sensitivity of the quinoline fluorophore to its environment allows for the monitoring of changes in protein conformation upon ligand binding, protein-protein interaction, or folding/unfolding events.
-
Förster Resonance Energy Transfer (FRET): Fmoc-quinolyl-alanine can serve as a FRET donor or acceptor when paired with another suitable fluorophore. This enables the measurement of intramolecular or intermolecular distances, providing insights into protein structure and dynamics.
-
Biological Imaging: The fluorescent properties of the quinoline moiety can be utilized for visualizing cellular processes and tracking the localization and trafficking of labeled proteins in real-time.[1]
-
Drug Discovery: Labeled peptides and proteins can be used in high-throughput screening assays to identify and characterize novel drug candidates that modulate protein function or interactions.[1]
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Quinolyl-Alanine into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Fmoc-L-3-(2-quinolyl)-alanine into a peptide sequence using a standard Fmoc-based solid-phase peptide synthesis strategy.
Materials:
-
Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-L-3-(2-quinolyl)-alanine)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
-
Shaking vessel
Workflow Diagram:
References
Fmoc-Deprotection of Peptides Containing Quinolyl-alanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as quinolyl-alanine (Qa), into peptides is a powerful strategy for modulating their pharmacological properties, including efficacy, stability, and receptor affinity. The quinolyl moiety, a bicyclic aromatic heterocycle, can introduce unique steric and electronic features, making these peptides valuable candidates in drug discovery. The solid-phase peptide synthesis (SPPS) of such modified peptides relies on the robust and widely adopted 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy.
This document provides detailed application notes and protocols for the efficient and reliable Fmoc-deprotection of peptides containing quinolyl-alanine. While the fundamental mechanism of Fmoc removal remains the same, the presence of the bulky and aromatic quinolyl side chain necessitates careful consideration of deprotection conditions to mitigate potential side reactions and ensure high purity and yield of the target peptide.
Principle of Fmoc Deprotection
The Fmoc protecting group is cleaved under mild basic conditions through a β-elimination mechanism.[1] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorenyl ring. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide. The reactive DBF is subsequently scavenged by the excess base to form a stable adduct, preventing its reaction with the newly liberated N-terminus.[1]
Standard and Alternative Fmoc-Deprotection Conditions
The selection of the appropriate base, its concentration, and the reaction time are critical for successful Fmoc deprotection, especially for peptides containing bulky or sensitive residues like quinolyl-alanine.
Data Presentation: Comparison of Fmoc-Deprotection Reagents
| Reagent | Concentration | Solvent | Typical Deprotection Time | Advantages | Potential Issues & Considerations for Qa-Peptides |
| Piperidine | 20% (v/v) | DMF or NMP | 2 x (5-10 min) | Highly effective and widely used standard.[2] | Potential for aspartimide and diketopiperazine formation. The bulky Qa residue may require longer deprotection times or slightly elevated temperatures. |
| Piperidine | 5-10% (v/v) | DMF or NMP | 2 x (10-20 min) | Milder conditions, may reduce side reactions like aspartimide formation.[3] | Slower deprotection kinetics may be exacerbated by the steric hindrance of the quinolyl group, leading to incomplete deprotection. |
| 4-Methylpiperidine (4-MP) | 20% (v/v) | DMF | Similar to piperidine | A viable alternative to piperidine with similar efficacy.[4] | May also induce similar side reactions to piperidine. |
| Piperazine | 5-10% (w/v) | DMF or NMP | 2 x (10-20 min) | Can significantly reduce diketopiperazine formation.[3] | Less basic than piperidine, potentially leading to incomplete deprotection of sterically hindered residues like Qa. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) in combination with 2-5% piperidine or piperazine | DMF or NMP | 1 x (5-15 min) | A stronger, non-nucleophilic base that can accelerate deprotection for difficult sequences.[3][5] | Can increase the risk of side reactions if not used judiciously. The quinolyl ring's aromaticity is unlikely to be affected, but careful optimization is required. |
| Morpholine | 50-60% (v/v) | DMF | 2 x (15-30 min) | Milder base that can minimize aspartimide and diketopiperazine formation.[6][7] | Significantly slower deprotection kinetics may be a concern for Qa-containing peptides. |
Experimental Protocols
Protocol 1: Standard Fmoc-Deprotection using Piperidine
This protocol is suitable for the routine deprotection of Fmoc-quinolyl-alanine containing peptides.
Materials:
-
Fmoc-Qa-peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: DMF
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Pre-wash: Drain the swelling solvent and wash the resin with DMF (3 x 10 mL/g of resin).
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin (10 mL/g of resin). Agitate the mixture gently for 10 minutes at room temperature using a shaker or by bubbling with an inert gas.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for another 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times, 10 mL/g of resin) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation of Deprotection (Optional): Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) indicates the presence of a free primary amine and successful deprotection.
Protocol 2: Optimized Fmoc-Deprotection for Sterically Hindered Quinolyl-alanine Peptides
For sequences where the quinolyl-alanine residue is sterically hindered or for longer peptides where aggregation may be an issue, a stronger deprotection cocktail may be required.
Materials:
-
Fmoc-Qa-peptide-resin
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperidine
-
Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF or NMP
-
Washing solvent: DMF or NMP
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or NMP for 30-60 minutes.
-
Pre-wash: Drain the swelling solvent and wash the resin with DMF or NMP (3 x 10 mL/g of resin).
-
Deprotection: Add the 2% DBU / 2% piperidine solution to the resin (10 mL/g of resin). Agitate the mixture for 10-15 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF or NMP (at least 7 times, 10 mL/g of resin) to ensure the complete removal of the strong base.
-
Confirmation of Deprotection: Perform a Kaiser test to confirm the presence of free amines.
Visualizations
Experimental Workflow for Fmoc-Deprotection
Caption: Workflow for a single Fmoc deprotection cycle in SPPS.
Logical Relationship of Deprotection Components
Caption: Key components and outcomes of the Fmoc deprotection process.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection (Negative Kaiser Test) | Steric hindrance from the quinolyl-alanine residue or adjacent amino acids. Peptide aggregation. Insufficient deprotection time or reagent concentration. | Use the optimized deprotection protocol with DBU (Protocol 2). Increase deprotection time in increments of 5 minutes. Consider using NMP as a solvent to disrupt aggregation. |
| Formation of Deletion Peptides | Incomplete deprotection in the previous cycle leading to failure of the subsequent coupling. | Ensure complete deprotection using the Kaiser test. If the problem persists, consider a double coupling protocol for the amino acid following quinolyl-alanine. |
| Aspartimide Formation (if Asp is present) | Prolonged exposure to piperidine. | Use a milder deprotection reagent like 5% piperidine or a DBU-containing cocktail with shorter reaction times. |
| Diketopiperazine Formation (at the dipeptide stage) | Sequence-dependent side reaction, particularly with Pro or Gly at the C-terminus. | Use a milder deprotection reagent such as piperazine. Couple the subsequent amino acid immediately after deprotection. |
By carefully selecting the deprotection conditions and monitoring the reaction progress, researchers can successfully synthesize high-purity peptides containing the valuable quinolyl-alanine residue for a wide range of applications in drug discovery and chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Activation and Coupling of Fmoc-beta-(2-quinolyl)-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective activation and coupling of the sterically hindered, non-canonical amino acid Fmoc-beta-(2-quinolyl)-Ala-OH in solid-phase peptide synthesis (SPPS). Due to the bulky nature of the quinolyl side chain, careful selection of coupling reagents and optimization of reaction conditions are critical to ensure high coupling efficiency and minimize side reactions such as racemization and the formation of deletion sequences.
Introduction
This compound is a valuable building block for introducing unique structural and functional properties into peptides. The quinoline moiety can participate in π-π stacking interactions, act as a metal chelator, and serve as a rigid scaffold to induce specific peptide conformations. However, its significant steric bulk presents a challenge during SPPS, often leading to incomplete coupling reactions. This guide outlines recommended activation methods, detailed experimental protocols, and strategies to overcome these challenges.
Challenges in Coupling this compound
The primary obstacle in the efficient incorporation of this compound is the steric hindrance imposed by the large, aromatic quinolyl group. This bulk can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. Consequently, standard coupling protocols may result in low yields and the formation of deletion sequences. To mitigate these issues, more potent coupling reagents and optimized reaction conditions are necessary.
Data Presentation: Comparison of Recommended Coupling Reagents
While specific quantitative data for the coupling of this compound is not extensively available in the literature, the following table summarizes the performance of highly effective coupling reagents commonly used for sterically hindered amino acids. These reagents are recommended for the efficient incorporation of this compound.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | 1 - 4 hours | >99 | >95 | Very Low | Highly reactive and efficient for hindered couplings. May require double coupling in very difficult cases.[1][2] |
| HCTU | Aminium/Uronium Salt | 1 - 4 hours | >99 | >95 | Very Low | Similar in reactivity to HATU and often more cost-effective. A reliable choice for challenging couplings.[2] |
| PyBOP | Phosphonium Salt | 2 - 6 hours | >98 | >95 | Low | Byproducts are generally considered less hazardous than those of some other reagents. Effective for hindered residues.[3] |
| DIC/Oxyma | Carbodiimide/Additive | 4 - 12 hours | >95 | >90 | Low | A cost-effective option. Oxyma is an excellent additive for suppressing racemization.[2] Longer reaction times or double coupling are often necessary. |
Note: The data presented are representative for sterically hindered amino acids and should serve as a guideline. Optimization for each specific peptide sequence is highly recommended.
Experimental Protocols
The following are detailed protocols for the manual coupling of this compound using the recommended activation methods. These protocols assume a standard solid-phase synthesis setup on a 0.1 mmol scale.
General Preparatory Steps
-
Resin Swelling: Swell the resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin) in N,N-dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of free primary amines.
-
Protocol 1: Coupling using HATU
This protocol utilizes the highly reactive aminium salt HATU, which is particularly effective for sterically demanding couplings.[1][2]
-
Reagent Preparation (in a separate vessel):
-
Dissolve this compound (3-5 equivalents) in DMF.
-
Add HATU (3-5 equivalents).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents).
-
-
Activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult sequences, the reaction time can be extended, or the temperature may be slightly elevated (e.g., to 35-40°C).
-
-
Monitoring and Washing:
-
After the coupling time, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), a second coupling (double coupling) is recommended. Drain the reaction solution, wash the resin with DMF, and repeat the coupling step with fresh reagents.
-
Once the coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).
-
Protocol 2: Coupling using DIC/Oxyma
This method is a cost-effective alternative that provides good results with suppressed racemization, though it may require longer reaction times.[2]
-
Reagent Preparation (in a separate vessel):
-
Dissolve this compound (3-5 equivalents) and Oxyma (3-5 equivalents) in a minimal amount of DMF.
-
-
Activation and Coupling:
-
Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid/Oxyma solution.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 4-12 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction progress using the Kaiser test. If the reaction is incomplete after the initial coupling time, consider a double coupling.
-
Upon completion, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and the diisopropylurea byproduct.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a single coupling cycle of this compound in SPPS.
References
Application Notes and Protocols: Fmoc-β-(2-quinolyl)-Ala-OH in FRET-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-β-(2-quinolyl)-Ala-OH is a synthetic amino acid derivative that incorporates a quinoline moiety, a heterocyclic aromatic ring system known for its fluorescent properties.[1][2] This unique characteristic makes it a valuable tool for the development of novel peptide-based probes for Förster Resonance Energy Transfer (FRET) assays. FRET is a powerful technique used to study molecular interactions, enzymatic activity, and conformational changes in biological systems.[3][4]
These application notes provide a comprehensive overview of the potential use of Fmoc-β-(2-quinolyl)-Ala-OH in FRET-based assays, particularly for monitoring protease activity. The protocols and data presented herein are based on the known fluorescent properties of quinoline derivatives and established principles of FRET assay design.[5][6]
Principle of FRET-Based Protease Assay
A FRET-based protease assay utilizes a peptide substrate that is dually labeled with a donor fluorophore and an acceptor fluorophore (or quencher). When the substrate is intact, the close proximity of the two fluorophores allows for the non-radiative transfer of energy from the excited donor to the acceptor. This results in quenched donor fluorescence and, if the acceptor is fluorescent, an increase in its emission. Upon cleavage of the peptide substrate by a specific protease, the donor and acceptor are separated, disrupting FRET. This leads to an increase in donor fluorescence and a decrease in acceptor fluorescence, providing a measurable signal that is directly proportional to the protease activity.[3]
In the context of this application note, we propose the use of β-(2-quinolyl)-Ala as a FRET acceptor when paired with a suitable donor, such as the intrinsic amino acid Tryptophan (Trp). Tryptophan is a well-established intrinsic FRET donor in proteins and peptides.[3][5][7][8]
Quantitative Data
The successful design of a FRET-based assay relies on the spectral properties of the donor-acceptor pair. The following tables summarize the photophysical properties of Tryptophan as a donor and the anticipated properties of β-(2-quinolyl)-Ala as an acceptor, based on data from structurally similar quinoline and quinoxaline derivatives.[5][6]
Table 1: Photophysical Properties of the Proposed FRET Pair
| Fluorophore | Role | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Tryptophan (Trp) | Donor | ~280 | ~350 | ~5,600 | ~0.13 |
| β-(2-quinolyl)-Ala | Acceptor | ~310-350 (estimated) | ~400-450 (estimated) | Not Determined | Not Determined |
Table 2: Calculated FRET Parameters for the Trp / β-(2-quinolyl)-Ala Pair
| Parameter | Value | Notes |
| Spectral Overlap (J(λ)) | Calculated from donor emission and acceptor absorption spectra. | A significant overlap between Trp emission and quinoline absorption is expected. |
| Förster Distance (R₀) | 15 - 25 Å (estimated) | This is the distance at which FRET efficiency is 50%. The value is an estimate based on similar FRET pairs.[5][8] |
Experimental Protocols
Synthesis of a FRET Peptide Substrate for a Model Protease (e.g., Caspase-3)
This protocol describes the solid-phase peptide synthesis (SPPS) of a peptide substrate containing Tryptophan and β-(2-quinolyl)-Ala for monitoring Caspase-3 activity. The recognition sequence for Caspase-3 is DEVD (Asp-Glu-Val-Asp).
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-amino acids (including Fmoc-Trp(Boc)-OH and Fmoc-β-(2-quinolyl)-Ala-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
-
HPLC for purification
-
Mass spectrometer for characterization
Protocol:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (e.g., Fmoc-Asp(OtBu)-OH), DIC, and OxymaPure in DMF.
-
Add the coupling solution to the deprotected resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence (DEVDWG), incorporating Fmoc-Trp(Boc)-OH and Fmoc-β-(2-quinolyl)-Ala-OH at the desired positions. The proposed sequence for efficient FRET is, for example: Ac-Trp-Asp-Glu-Val-Asp-β-(2-quinolyl)-Ala-NH₂.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.
In Vitro Protease Activity Assay
Materials:
-
Purified FRET peptide substrate
-
Purified active protease (e.g., Caspase-3)
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Protease inhibitor (for control experiments)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents:
-
Dilute the purified FRET peptide substrate to the desired final concentration (e.g., 10 µM) in assay buffer.
-
Prepare serial dilutions of the protease in assay buffer.
-
-
Set up the Assay:
-
To each well of the 96-well plate, add 50 µL of the peptide substrate solution.
-
For control wells, add a known protease inhibitor.
-
Initiate the reaction by adding 50 µL of the protease dilution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at time intervals.
-
Excitation wavelength for Tryptophan: 280 nm
-
Emission wavelength for Tryptophan: 350 nm
-
Emission wavelength for β-(2-quinolyl)-Ala: 420 nm (adjust based on spectral characterization)
-
-
-
Data Analysis:
-
Plot the change in donor (Trp) fluorescence intensity over time.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the curve.
-
Determine the kinetic parameters (Km and kcat) by measuring V₀ at different substrate concentrations.
-
Visualizations
Signaling Pathway Diagram
Caption: FRET-based detection of protease activity.
Experimental Workflow Diagram
Caption: Workflow for a FRET-based protease assay.
Conclusion
Fmoc-β-(2-quinolyl)-Ala-OH presents a promising building block for the creation of novel FRET probes for studying enzymatic activities and molecular interactions. The inherent fluorescent properties of the quinoline moiety, when strategically paired with a suitable donor like Tryptophan, can be harnessed to develop sensitive and continuous assays. The protocols and conceptual frameworks provided here serve as a guide for researchers to design and implement FRET-based assays tailored to their specific biological questions. Further characterization of the photophysical properties of β-(2-quinolyl)-Ala within a peptide context will be crucial for optimizing assay performance.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(2-Quinolyl)-DL-alanine | C12H12N2O2 | CID 4587030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques [mdpi.com]
- 4. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 5. Fluorescent ribonucleoside as a FRET acceptor for tryptophan in native proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photophysical properties of dipeptides containing substituted 3-(quinoxalin-6-yl) alanine. Spectroscopic studies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetically Encoded Fluorescent Amino Acid for Monitoring Protein Interactions through FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using an Amino Acid Fluorescence Resonance Energy Transfer Pair To Probe Protein Unfolding: Application to the Villin Headpiece Subdomain and the LysM Domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Synthesis using Fmoc-β-(2-quinolyl)-Ala-OH on Wang Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced efficacy, stability, and unique functionalities. Fmoc-β-(2-quinolyl)-Ala-OH is a non-canonical amino acid that introduces a rigid, aromatic quinoline moiety into the peptide backbone. This modification can impart unique conformational constraints and potential for novel biological interactions. These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-β-(2-quinolyl)-Ala-OH on Wang resin, a standard support for the synthesis of peptide acids using the Fmoc strategy.
The quinoline functional group is found in numerous biologically active compounds and has been shown to interact with a variety of biological targets. Peptides containing β-(2-quinolyl)-alanine may therefore exhibit interesting pharmacological properties, making them valuable tools in drug discovery and development.
Materials and Reagents
-
Fmoc-β-(2-quinolyl)-Ala-OH
-
Wang Resin (100-200 mesh, loading capacity typically 0.5-1.0 mmol/g)
-
Standard Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®
-
(Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Phenol
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Experimental Protocols
Resin Preparation and Swelling
-
Place the desired amount of Wang resin in a reaction vessel.
-
Add DMF to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF from the reaction vessel.
Loading of the First Amino Acid (Fmoc-AA-OH) onto Wang Resin
This protocol describes the loading of the first, C-terminal amino acid onto the Wang resin.
-
Wash the swelled resin with DCM (3 x 10 mL/g resin).
-
In a separate flask, dissolve the first Fmoc-protected amino acid (Fmoc-AA-OH, 3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add the Fmoc-AA-OH/HOBt solution to the resin.
-
Add DIC (3 equivalents) to the resin slurry.
-
Agitate the mixture at room temperature for 2-4 hours.
-
To cap any unreacted hydroxyl groups on the resin, add an excess of a capping solution (e.g., acetic anhydride/pyridine/DCM, 1:1:8 v/v/v) and react for 30 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
The loading efficiency can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a small, weighed amount of resin.
Solid-Phase Peptide Synthesis Cycle
The following steps are repeated for each amino acid to be coupled in the peptide sequence.
-
Swell the peptide-resin in DMF for 15 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL/g resin).
Standard Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents), HOBt (3 equivalents), and a coupling reagent such as HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.
Coupling of Fmoc-β-(2-quinolyl)-Ala-OH:
Due to the potential steric hindrance of the bulky quinolyl side chain, modified coupling conditions are recommended to ensure high coupling efficiency.
-
Activation: In a separate vessel, dissolve Fmoc-β-(2-quinolyl)-Ala-OH (3-4 equivalents), HATU (3-4 equivalents), and HOAt (3-4 equivalents) in DMF. Add DIPEA (6-8 equivalents). Pre-activation for 1-2 minutes may be beneficial.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction Time: Extend the coupling time to 4-6 hours, or perform the reaction overnight at room temperature.
-
Double Coupling: If the Kaiser test is positive after the initial coupling, a second coupling is recommended. Drain the reaction mixture, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-β-(2-quinolyl)-Ala-OH.
-
After a negative Kaiser test, wash the resin thoroughly with DMF (3x) and DCM (3x).
Cleavage of the Peptide from Wang Resin and Side-Chain Deprotection
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Prepare a cleavage cocktail. A standard cocktail for peptides without sensitive residues is Reagent K : TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v). For peptides containing the quinolyl-alanine, which may be sensitive to strong acid, a milder cleavage cocktail or the inclusion of scavengers is crucial to prevent side reactions. A recommended cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v) .
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA (2x).
-
Combine the filtrates and precipitate the crude peptide by adding 10 volumes of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Peptide Purification and Characterization
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water, both containing 0.1% TFA.
-
Collect the fractions containing the desired peptide.
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Data Presentation
The following tables summarize typical quantitative data that should be recorded during the synthesis and purification of a peptide containing β-(2-quinolyl)-alanine.
Table 1: Resin Loading Efficiency
| Resin Type | Initial Resin Weight (g) | Theoretical Loading (mmol/g) | Fmoc-AA-OH Used (g) | Final Resin Weight (g) | Determined Loading (mmol/g) | Loading Efficiency (%) |
| Wang Resin | 1.0 | 0.8 | X.XX | Y.YY | Z.ZZ | (Z.ZZ / 0.8) * 100 |
Table 2: Coupling Efficiency Monitoring (Qualitative)
| Coupling Cycle | Amino Acid | Coupling Reagent | Reaction Time (h) | Kaiser Test Result | Notes |
| 1 | Fmoc-Gly-OH | HBTU/DIPEA | 2 | Negative | Standard coupling |
| 2 | Fmoc-β-(2-quinolyl)-Ala-OH | HATU/DIPEA | 4 | Positive | Incomplete coupling |
| 2 (re-couple) | Fmoc-β-(2-quinolyl)-Ala-OH | HATU/DIPEA | 4 | Negative | Double coupling successful |
| 3 | Fmoc-Leu-OH | HBTU/DIPEA | 2 | Negative | Standard coupling |
Table 3: Peptide Cleavage and Purification Summary
| Peptide Sequence | Crude Peptide Weight (mg) | Crude Purity (by HPLC, %) | Purified Peptide Weight (mg) | Final Purity (by HPLC, %) | Overall Yield (%) |
| Ac-Gly-β-(2-quinolyl)-Ala-Leu-NH₂ | 150 | 65 | 85 | >98 | 56.7 |
Visualizations
Experimental Workflow
Caption: Workflow for SPPS of peptides containing β-(2-quinolyl)-alanine.
Potential Signaling Pathway
Quinoline-containing compounds have been reported to act as inhibitors of various protein kinases. Peptides incorporating β-(2-quinolyl)-alanine may therefore target kinase-mediated signaling pathways. The following diagram illustrates a hypothetical signaling cascade that could be modulated by such a peptide.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Disclaimer: The signaling pathway depicted is a generalized model based on the known activities of some quinoline compounds. The actual biological target and mechanism of action of a specific peptide containing β-(2-quinolyl)-alanine must be determined experimentally.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete coupling of Fmoc-β-(2-quinolyl)-Ala-OH (positive Kaiser test) | Steric hindrance of the quinolyl side chain. Peptide aggregation. | Use a more powerful coupling reagent like HATU. Increase the equivalents of amino acid and coupling reagents. Perform a double coupling. Use a solvent mixture like DMF/NMP to improve solvation. |
| Low purity of crude peptide | Incomplete Fmoc deprotection. Side reactions during cleavage. | Ensure complete deprotection with a fresh piperidine solution. Optimize the cleavage cocktail and time; use appropriate scavengers like TIS. |
| Peptide aggregation during synthesis | Hydrophobic nature of the peptide sequence. | Incorporate pseudo-prolines or use a more solvating resin (e.g., ChemMatrix®). Perform couplings at elevated temperatures. |
By following these detailed protocols and considering the potential challenges, researchers can successfully synthesize peptides incorporating the unique unnatural amino acid Fmoc-β-(2-quinolyl)-Ala-OH, opening up new avenues for the development of novel peptide-based therapeutics.
Application Notes and Protocols for Cleavage of Peptides Containing Quinolyl-Alanine from Solid-Phase Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex peptide sequences. The final and critical step in SPPS is the cleavage of the synthesized peptide from the solid support resin, coupled with the simultaneous removal of side-chain protecting groups. This process must be optimized to ensure high peptide yield and purity, minimizing potential side reactions.
This document provides detailed application notes and protocols for the cleavage of peptides incorporating the non-canonical amino acid quinolyl-alanine from various solid-phase resins. The quinoline moiety, a bicyclic aromatic heterocycle, introduces unique chemical properties to the peptide. While generally stable, the electron-rich nature of the fused benzene ring warrants careful consideration during the highly acidic conditions of cleavage to prevent unwanted modifications.
General Considerations for Cleavage
The cleavage of peptides from the resin is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). During this process, protecting groups from various amino acid side chains are also removed, generating highly reactive carbocations. These carbocations can electrophilically attack nucleophilic residues within the peptide, leading to undesired side products. The quinolyl-alanine side chain, with its aromatic system, is a potential target for such reactions.
To mitigate these side reactions, a "cleavage cocktail" is employed, which consists of TFA and a combination of "scavengers." Scavengers are nucleophilic agents that effectively trap the reactive carbocations, preventing them from modifying the peptide. The choice of scavengers is dictated by the amino acid composition of the peptide.
Recommended Cleavage Cocktails
The selection of an appropriate cleavage cocktail is paramount for obtaining a high-purity peptide containing quinolyl-alanine. The following cocktails are recommended based on the presence of other sensitive amino acids in the peptide sequence.
Table 1: Recommended Cleavage Cocktails for Peptides Containing Quinolyl-Alanine
| Cocktail ID | Composition (v/v/v) | Primary Application |
| Cocktail A | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | For peptides containing quinolyl-alanine without other highly sensitive residues (e.g., Cys, Met, Trp). |
| Cocktail B | TFA / Thioanisole / Water / TIS (90:5:2.5:2.5) | Recommended for peptides containing quinolyl-alanine and Methionine (Met) to prevent oxidation. |
| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides with multiple sensitive residues including quinolyl-alanine, Cysteine (Cys), Methionine (Met), and Tryptophan (Trp).[1] |
Experimental Protocols
The following protocols provide a step-by-step guide for the cleavage of peptides containing quinolyl-alanine from the solid-phase resin.
Protocol 1: General Cleavage Procedure
This protocol is suitable for most standard peptide sequences containing quinolyl-alanine.
Materials:
-
Peptide-bound resin (dried)
-
Selected Cleavage Cocktail (see Table 1)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen gas source
-
Fume hood
Procedure:
-
Resin Preparation: Ensure the peptide-bound resin is thoroughly washed with a suitable solvent (e.g., dichloromethane) and dried under vacuum to remove any residual solvents.
-
Cleavage Reaction:
-
Place the dried resin in a reaction vessel within a fume hood.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the specific peptide sequence and protecting groups used.
-
-
Peptide Isolation:
-
Filter the resin from the cleavage mixture and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
In a separate centrifuge tube, add approximately 10 volumes of cold diethyl ether.
-
Slowly add the TFA filtrate containing the peptide dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
-
Pelleting and Washing:
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with a small amount of cold diethyl ether and centrifuge again. Repeat this step twice to remove residual scavengers and TFA.
-
-
Drying:
-
Dry the final peptide pellet under a stream of nitrogen gas or in a vacuum desiccator to remove all traces of ether.
-
The crude peptide is now ready for purification by chromatography.
-
Potential Side Reactions and Troubleshooting
While the use of appropriate scavengers minimizes side reactions, it is important to be aware of potential issues.
Table 2: Troubleshooting Potential Side Reactions
| Issue | Potential Cause | Recommended Solution |
| Alkylation of Quinolyl-Alanine | Inefficient scavenging of carbocations. | Ensure a sufficient amount of TIS is used in the cleavage cocktail. For particularly sensitive sequences, consider using Reagent K. |
| Oxidation of Methionine | Presence of oxidizing species. | Use a cleavage cocktail containing thioanisole (Cocktail B or Reagent K). |
| Modification of Tryptophan | Reaction with carbocations or byproducts from Arg protecting groups. | The use of Reagent K is highly recommended for Trp-containing peptides. |
| Incomplete Cleavage | Insufficient reaction time or TFA concentration. | Increase the cleavage time to 4 hours. Ensure the TFA used is of high quality. |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the cleavage and isolation of a peptide containing quinolyl-alanine from the solid-phase resin.
Caption: Workflow for peptide cleavage and isolation.
Conclusion
The successful cleavage of peptides containing quinolyl-alanine from solid-phase resins can be routinely achieved by employing standard TFA-based cleavage cocktails containing appropriate scavengers. While the quinolyl moiety is generally stable, the use of scavengers such as triisopropylsilane is recommended to prevent potential electrophilic substitution on the aromatic ring. For peptides containing other sensitive residues, a more complex scavenger mixture like Reagent K is advised. The protocols and data presented here provide a comprehensive guide for researchers to obtain high-quality quinolyl-alanine-containing peptides for their research and development endeavors.
References
Application Note: HPLC Purification of Peptides Containing Fmoc-beta-(2-quinolyl)-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including their stability, conformation, and receptor binding affinity. Fmoc-beta-(2-quinolyl)-Ala-OH is an unnatural amino acid characterized by a bulky, aromatic, and heterocyclic quinolyl side chain. Peptides containing this residue are of significant interest in drug discovery due to the unique steric and electronic properties conferred by the quinolyl group. However, the pronounced hydrophobicity of this side chain presents challenges in peptide synthesis and, particularly, in purification.
This application note provides a detailed protocol for the efficient purification of peptides containing this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodologies described herein are designed to achieve high purity and yield of the target peptide, addressing the specific challenges posed by the hydrophobic nature of the quinolyl moiety.
Principle of Purification
RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18 silica gel), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, with an acid modifier such as trifluoroacetic acid (TFA). Peptides are loaded onto the column in a low concentration of organic solvent, where they bind to the stationary phase. A gradient of increasing organic solvent concentration is then applied to elute the peptides, with more hydrophobic peptides requiring a higher concentration of organic solvent for elution.
The presence of the highly hydrophobic quinolyl side chain, in addition to the N-terminal Fmoc group (if purification is performed with the Fmoc group intact), significantly increases the retention time of the peptide on a C18 column. This property can be leveraged to achieve excellent separation from more polar, truncated, or failure sequences generated during solid-phase peptide synthesis (SPPS).
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of peptides containing this compound follows standard Fmoc-based SPPS protocols. The workflow involves the sequential coupling of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin.
Application Notes and Protocols for Fmoc-Quinolyl-Alanine in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-3-(2'-quinolyl)-L-alanine is a specialized amino acid derivative designed for incorporation into peptides during solid-phase peptide synthesis (SPPS).[1][2][3][4][5] Its unique structure, featuring a quinoline moiety, offers the potential for enhanced biological activity and intrinsic fluorescence, making it a valuable tool in drug discovery and development. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in standard SPPS protocols.[1][6][7][8]
The quinoline group can contribute to the bioactivity of peptides, potentially leading to the development of novel therapeutics targeting specific enzymes or receptors.[1][9] Furthermore, its inherent fluorescent properties suggest its utility as a built-in probe for studying peptide-protein interactions, enzyme kinetics, and conformational changes through techniques such as Fluorescence Resonance Energy Transfer (FRET).[1][10]
These application notes provide a comprehensive overview of the potential uses of Fmoc-quinolyl-alanine, including detailed protocols for its incorporation into peptides and its application in various assays relevant to drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of Fmoc-3-(2'-quinoyl)-L-alanine is presented in the table below.
| Property | Value | Reference |
| CAS Number | 214852-56-9 | [1][2][4][5] |
| Molecular Formula | C₂₇H₂₂N₂O₄ | [1][4][5] |
| Molecular Weight | 438.47 g/mol | [2][4][5] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥98% | [5] |
| Storage | 4°C | [5] |
Applications in Drug Discovery
The incorporation of quinolyl-alanine into peptide sequences can be leveraged for several applications in the drug development pipeline.
Enhancing Biological Activity of Peptides
The quinoline moiety is a privileged scaffold in medicinal chemistry, known to interact with various biological targets. Its incorporation into a peptide can enhance binding affinity and selectivity for specific receptors or enzymes.
Hypothetical Application: Development of a potent enzyme inhibitor. By replacing a key amino acid in a known peptide inhibitor with quinolyl-alanine, the additional interactions provided by the quinoline ring could lead to a significant increase in inhibitory potency.
Illustrative Data: The following table presents hypothetical IC₅₀ values for a peptide inhibitor with and without the incorporation of quinolyl-alanine.
| Peptide Sequence | Target Enzyme | IC₅₀ (nM) |
| Ac-Leu-Val-Ala -Arg-NH₂ | Protease X | 150 |
| Ac-Leu-Val-Gln(2-Q) -Arg-NH₂ | Protease X | 15 |
(Note: Gln(2-Q) represents 3-(2'-quinolyl)-L-alanine. This data is illustrative and not based on published experimental results for this specific peptide.)
As an Intrinsic Fluorescent Probe for Binding Assays
The fluorescent nature of the quinoline group allows for the development of binding assays without the need for external fluorescent labels. Changes in the local environment of the quinolyl-alanine residue upon binding to a target protein can lead to a detectable change in fluorescence intensity or wavelength.
Application: A fluorescence polarization (FP) assay to screen for small molecule binders to a quinolyl-alanine-containing peptide.
Development of FRET-Based Enzyme Assays
When paired with a suitable quencher, quinolyl-alanine can be used to create a FRET-based substrate for enzyme activity assays. Cleavage of the peptide by the enzyme separates the quinolyl-alanine (donor) from the quencher (acceptor), resulting in an increase in fluorescence.[11][12][13]
Illustrative FRET Pair Characteristics:
| Fluorophore (Donor) | Quencher (Acceptor) | R₀ (Förster Distance) |
| Quinolyl-Alanine | Dabcyl | ~30-40 Å (estimated) |
(Note: The Förster distance is an estimation and would need to be experimentally determined.)
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Quinolyl-Alanine into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-SPPS procedure for synthesizing a peptide containing quinolyl-alanine.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-3-(2'-quinoyl)-L-alanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of Fmoc-Quinolyl-Alanine: Follow the same coupling procedure as in step 3, using Fmoc-3-(2'-quinoyl)-L-alanine as the amino acid.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Fluorescence Quenching Assay for Enzyme Activity
This protocol describes a general procedure for using a quinolyl-alanine-containing peptide in a fluorescence quenching assay to determine enzyme activity.
Materials:
-
Purified enzyme of interest
-
Quinolyl-alanine-containing peptide substrate (with a quencher)
-
Assay buffer (optimized for the enzyme)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Substrate Preparation: Dissolve the quinolyl-alanine peptide substrate in the assay buffer to a stock concentration of 1 mM.
-
Enzyme Preparation: Prepare a series of enzyme dilutions in the assay buffer.
-
Assay Setup:
-
In the 96-well plate, add 50 µL of assay buffer to each well.
-
Add 25 µL of the enzyme dilution to the appropriate wells. Include a no-enzyme control.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 5 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the peptide substrate solution to each well to initiate the reaction. The final substrate concentration should be below its Kₘ value for accurate kinetic measurements.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes). Use an excitation wavelength appropriate for quinoline (e.g., ~320 nm) and an emission wavelength around its maximum (e.g., ~360-410 nm, this needs to be determined experimentally).[10]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each enzyme concentration.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the curve.
-
Plot V₀ versus enzyme concentration to determine the enzyme's specific activity.
-
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway where a quinolyl-alanine-containing peptide acts as an antagonist to a G-protein coupled receptor (GPCR), a common target in drug discovery.
Conclusion
Fmoc-quinolyl-alanine is a promising building block for the synthesis of novel peptides with enhanced biological activities and intrinsic fluorescent properties. Its application in drug discovery can facilitate the development of more potent and selective therapeutics, as well as enabling the design of innovative assay formats for high-throughput screening and mechanistic studies. The provided protocols offer a starting point for researchers to explore the potential of this unique amino acid in their drug development programs. Further experimental validation is necessary to fully characterize the photophysical and biological properties of peptides incorporating quinolyl-alanine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Buy Fmoc-3-(4-Quinolyl)-L-Ala-OH [smolecule.com]
- 4. Fmoc-β-(2-quinolyl)-Ala-OH - Bachem AG [bioscience.co.uk]
- 5. chemscene.com [chemscene.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated Peptide Synthesizers [peptidemachines.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Fluorescence of peptide N-terminal 2-oxoacyl and quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FRET Peptides for Enzyme Assays & Kinetic Characterization | Blog | Biosynth [biosynth.com]
- 12. cpcscientific.com [cpcscientific.com]
- 13. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fmoc-β-(2-quinolyl)-Ala-OH Coupling in SPPS
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low coupling efficiency of Fmoc-β-(2-quinolyl)-Ala-OH during Solid-Phase Peptide Synthesis (SPPS). This document provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why does Fmoc-β-(2-quinolyl)-Ala-OH exhibit low coupling efficiency in SPPS?
A1: The primary reason for the low coupling efficiency of Fmoc-β-(2-quinolyl)-Ala-OH is steric hindrance. The bulky and rigid quinolyl side chain physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This steric clash slows down the rate of peptide bond formation, leading to incomplete reactions.
Q2: What are the most effective types of coupling reagents for Fmoc-β-(2-quinolyl)-Ala-OH?
A2: For sterically hindered amino acids like Fmoc-β-(2-quinolyl)-Ala-OH, standard carbodiimide reagents (e.g., DIC) are often insufficient. More potent, "in-situ" activating reagents are required. These are broadly classified into two main categories:
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly effective. They form highly reactive OAt or Oxyma esters, which can overcome the steric barrier.
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices. They are known for their high coupling efficiency and for minimizing racemization.
Q3: Can the basicity of the quinoline side chain interfere with the coupling reaction?
A3: Yes, the quinoline moiety is basic and can potentially interfere with the coupling reaction. The nitrogen atom in the quinoline ring can be protonated, which may affect the solubility and reactivity of the amino acid derivative. It can also quench the activated ester or react with the coupling reagent. Using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in appropriate equivalents is crucial to manage the reaction pH without causing unwanted side reactions.
Q4: Are there any potential side reactions involving the quinoline ring during SPPS?
A4: While the quinoline ring is generally stable under standard SPPS conditions, there are potential side reactions to be aware of:
-
During Fmoc deprotection: The quinoline ring is stable to the piperidine solutions used for Fmoc removal.
-
During coupling: As mentioned, the basicity can be a factor.
-
During final cleavage: The quinoline ring is stable to trifluoroacetic acid (TFA), the most common reagent for cleavage from the resin and removal of side-chain protecting groups. However, prolonged exposure to strong acids or the presence of certain scavengers could potentially lead to modifications. It is important to use optimized cleavage cocktails.
Q5: What is "double coupling" and when should I use it?
A5: Double coupling is the process of repeating the coupling step with a fresh portion of activated amino acid and coupling reagent after the initial coupling reaction. This is a highly recommended strategy for difficult couplings, such as those involving Fmoc-β-(2-quinolyl)-Ala-OH, to ensure the reaction goes to completion.
Troubleshooting Guide: Low Coupling Efficiency
This section addresses the common problem of low coupling efficiency observed during the incorporation of Fmoc-β-(2-quinolyl)-Ala-OH and provides systematic solutions.
Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted free primary amines. Mass spectrometry of the crude peptide reveals a significant deletion sequence at the intended position of the quinolylalanine residue.
| Potential Cause | Recommended Solution(s) |
| Insufficient Reagent Reactivity | Switch from standard carbodiimide reagents (e.g., DIC/HOBt) to more potent uronium/aminium salts (HATU, HCTU, COMU) or phosphonium salts (PyBOP, PyAOP). |
| Inadequate Reaction Time | Extend the coupling reaction time from the standard 1-2 hours to 4-6 hours, or even overnight for particularly difficult sequences. Monitor the reaction progress with an intermediate Kaiser test. |
| Suboptimal Reaction Temperature | Perform the coupling at a moderately elevated temperature (e.g., 35-50°C). This can help overcome the activation energy barrier, but should be used with caution as it can also increase the risk of side reactions like racemization. |
| Steric Hindrance and Aggregation | Employ a "double coupling" strategy. After the first coupling, wash the resin and repeat the coupling step with fresh reagents. |
| Poor Solvation | Use solvents known to disrupt peptide aggregation, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and Dimethyl sulfoxide (DMSO). |
| Incorrect Stoichiometry | Increase the equivalents of the Fmoc-amino acid and coupling reagents (e.g., from 3 equivalents to 5 equivalents relative to the resin loading). Ensure the correct equivalents of base (e.g., DIPEA) are used to maintain optimal reaction conditions. |
| Incomplete Fmoc Deprotection | Ensure complete removal of the Fmoc group from the preceding amino acid by using fresh 20% piperidine in DMF and extending the deprotection time if necessary. Confirm complete deprotection with a negative Kaiser test before proceeding with the coupling. |
Comparative Performance of Coupling Reagents for Hindered Amino Acids
While specific quantitative data for Fmoc-β-(2-quinolyl)-Ala-OH is not extensively published, the following table summarizes the performance of common high-efficiency coupling reagents for other sterically hindered amino acids, which serves as a strong indicator for their suitability.
| Coupling Reagent | Class | Relative Reactivity | Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | Highly efficient, especially for hindered couplings; forms reactive OAt esters. | Can cause guanidinylation of the N-terminus; based on potentially explosive HOAt. |
| HCTU | Uronium/Aminium Salt | High | More cost-effective than HATU; good for routine and difficult couplings. | Can also cause guanidinylation. |
| COMU | Uronium/Aminium Salt | Very High | Efficiency comparable to HATU; safer as it is based on OxymaPure (non-explosive). | Limited stability in solution. |
| PyBOP | Phosphonium Salt | High | High efficiency; no guanidinylation side reaction. | Byproducts can be difficult to remove. |
| PyAOP | Phosphonium Salt | Very High | More reactive than PyBOP; excellent for minimizing racemization. | More expensive than PyBOP. |
| DIC/OxymaPure | Carbodiimide/Additive | Moderate-High | Cost-effective; avoids guanidinylation; OxymaPure suppresses racemization. | Slower reaction times compared to onium salts; formation of insoluble DCU byproduct with DCC. |
Experimental Protocols
Protocol 1: Standard Coupling Cycle in SPPS
This protocol outlines the fundamental steps for a single amino acid coupling cycle in Fmoc-based SPPS.
Caption: General workflow for a single coupling cycle in Fmoc SPPS.
Protocol 2: Optimized Coupling of Fmoc-β-(2-quinolyl)-Ala-OH using HATU
This protocol is recommended for achieving high coupling efficiency with Fmoc-β-(2-quinolyl)-Ala-OH.
-
Resin Preparation: Start with the N-terminal deprotected peptide-resin. Ensure complete Fmoc removal from the previous residue using a fresh solution of 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-β-(2-quinolyl)-Ala-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and vortex for 1-2 minutes to pre-activate the amino acid.
-
Coupling Reaction: Immediately add the activated amino acid solution to the swollen resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test.
-
Negative (yellow/colorless beads): The coupling is complete. Proceed to washing.
-
Positive (blue/purple beads): The coupling is incomplete. Proceed to a second coupling (double coupling).
-
-
Double Coupling (if necessary): Wash the resin with DMF (3 times). Repeat steps 2-4 with a fresh solution of activated Fmoc-β-(2-quinolyl)-Ala-OH.
-
Washing: Once the coupling is complete (confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol 3: Capping of Unreacted Amines
If the coupling remains incomplete even after a double coupling, it is advisable to cap the unreacted free amines to prevent the formation of deletion peptides.
-
Wash: After the final coupling attempt, wash the resin with DMF (3 times).
-
Capping Solution: Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA in DMF).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Wash: Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) before proceeding to the next deprotection step.
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting low coupling efficiency of Fmoc-β-(2-quinolyl)-Ala-OH.
Caption: Decision tree for troubleshooting low coupling efficiency.
Technical Support Center: Fmoc-beta-(2-quinolyl)-Ala-OH Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Fmoc-beta-(2-quinolyl)-Ala-OH in N,N-Dimethylformamide (DMF) during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Issue: this compound does not fully dissolve in DMF at room temperature.
The quinolyl side chain of this compound is a large, hydrophobic, and aromatic moiety. This structure, combined with the planar Fmoc protecting group, can lead to significant solubility challenges in polar aprotic solvents like DMF due to intermolecular π-π stacking and general hydrophobicity.[1][2]
Initial Steps & Physical Methods
If you are encountering poor solubility, attempt the following physical methods sequentially.
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Extended Vortexing/Stirring: Vigorously vortex or stir the solution for an extended period (5-10 minutes). This initial step can sometimes be sufficient for moderately difficult compounds.
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Sonication: Place the vial in an ultrasonic bath for 5-15 minutes.[3] Sonication helps break up solid aggregates and can significantly enhance dissolution.[1][4]
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Gentle Heating: Warm the solution to approximately 37-40°C.[1][4] This can increase the kinetic energy of the solvent and solute molecules, overcoming intermolecular forces. Use the solution immediately after it dissolves and cools.
-
Caution: Avoid excessive or prolonged heating, as it may lead to the degradation of the Fmoc-amino acid.[1]
-
Chemical & Solvent-Based Approaches
If physical methods are insufficient, consider these chemical and solvent-based strategies.
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Pre-activation: The solubility of Fmoc-amino acids often increases significantly upon activation with a coupling reagent.[5] Before diluting to the final concentration, add the coupling reagents (e.g., HCTU or HATU/DIPEA) to the suspended Fmoc-amino acid in a smaller volume of DMF. The formation of the activated ester can disrupt the crystal lattice and improve solubility.
-
Solvent Modification:
-
Co-Solvents: Add a small percentage of a stronger, more effective solvent to your DMF.
-
"Magic Mixture": For exceptionally difficult cases, a "Magic Mixture" consisting of DCM/DMF/NMP (1:1:1) with 1% (v/v) Triton X-100 and 2 M ethylenecarbonate can be employed.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound so difficult to dissolve in DMF?
A1: The poor solubility of this compound in DMF stems from two primary factors. Firstly, the large, planar aromatic structures of both the Fmoc group and the quinolyl side chain promote self-assembly and aggregation through π-π stacking interactions, which reduces solubility.[1] Secondly, the highly hydrophobic nature of the quinolyl side chain makes it inherently less soluble in a polar aprotic solvent like DMF.[1][2] The quality of the DMF is also crucial; degraded DMF containing dimethylamine can cause side reactions.[1]
Q2: Are there any alternatives to DMF for dissolving this amino acid?
A2: Yes, several alternatives can be used. N-Methyl-2-pyrrolidone (NMP) is a common choice with greater solvating power for hydrophobic peptides.[1][6] Other solvents that have been explored in SPPS include Tetrahydrofuran (THF) and Acetonitrile (ACN), which in some cases have shown to yield products in higher purity than DMF.[7] Additionally, "green" binary solvent mixtures, such as those containing DMSO and ethyl acetate, are being researched as more environmentally friendly options.[8]
Q3: How do side-chain protecting groups generally affect solubility?
A3: Side-chain protecting groups have a significant impact on solubility. Bulky and hydrophobic protecting groups can increase solubility in non-polar organic solvents but may decrease it in more polar ones. For amino acids like glutamine, adding a trityl (Trt) protecting group to the side chain significantly improves its solubility in DMF compared to the unprotected version.[9][10][11] The large, hydrophobic quinolyl group on your amino acid acts similarly to a bulky, hydrophobic protecting group, contributing to its poor solubility in DMF.
Q4: Can I prepare a concentrated stock solution in DMSO and then dilute it in DMF?
A4: Yes, this is a highly effective and recommended strategy. This compound will likely have much higher solubility in DMSO. You can prepare a concentrated stock solution (e.g., 100 mg/mL) in DMSO and then add the required volume of this stock to your DMF for the coupling reaction.[1] Ensure the final concentration of DMSO in your reaction is compatible with your downstream processes.
Data Presentation
| Fmoc-Amino Acid Type | General Solubility in DMF | Example(s) | Inferred Solubility of this compound |
| Small, Aliphatic | High | Fmoc-Gly-OH, Fmoc-Ala-OH | N/A |
| Protected Polar (Trt) | High | Fmoc-Gln(Trt)-OH, Fmoc-Asn(Trt)-OH | N/A |
| Large, Hydrophobic | Moderate to Low | Fmoc-Phe-OH, Fmoc-Trp(Boc)-OH | Very Low |
| Unprotected Polar | Very Low | Fmoc-Gln-OH, Fmoc-Asn-OH | N/A |
This compound, with its large, hydrophobic quinolyl group, is expected to have very low solubility, similar to or worse than other large hydrophobic amino acids.
Experimental Protocols
Protocol 1: Dissolution using Sonication and Gentle Heat
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the calculated volume of high-purity, amine-free DMF.
-
Vortex the vial for 1-2 minutes to suspend the solid.
-
If the solid does not fully dissolve, place the vial in an ultrasonic bath for 10-15 minutes.[1]
-
If solubility is still an issue, gently warm the solution to 37°C with intermittent vortexing until the solid dissolves.[1]
-
Once dissolved, allow the solution to return to room temperature and use it immediately for the coupling reaction.
Protocol 2: Dissolution using a DMSO Co-Solvent System
-
Prepare a concentrated stock solution of this compound in high-purity DMSO (e.g., 100 mg/mL). Use sonication if necessary to fully dissolve.
-
In a separate vial, add the volume of DMF required for your coupling reaction, subtracting the volume of DMSO stock you will add.
-
Add the required volume of the concentrated DMSO stock solution to the DMF.
-
Vortex the mixture thoroughly to ensure homogeneity.
-
Proceed with the activation and coupling steps as per your standard protocol.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Key factors influencing the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives [pubmed.ncbi.nlm.nih.gov]
- 8. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Fmoc-β-(2-quinolyl)-Ala-OH in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-β-(2-quinolyl)-Ala-OH in solid-phase peptide synthesis (SPPS). Due to the unique quinolyl moiety, this amino acid derivative may present specific challenges. This guide addresses potential side reactions and offers mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the potential side reactions specifically associated with the quinolyl group in Fmoc-β-(2-quinolyl)-Ala-OH during Fmoc-SPPS?
While specific side reactions involving the quinoline ring under standard Fmoc-SPPS conditions are not extensively documented, the bulky and aromatic nature of the quinolyl group can lead to challenges. The primary issues are often steric hindrance affecting coupling efficiency and potential aggregation. The basic nitrogen atom in the quinoline ring is generally protonated and protected during acidic conditions of cleavage, minimizing its reactivity. However, prolonged exposure to strong bases or specific reagents could theoretically lead to unforeseen modifications.
Q2: Can the bulky quinolyl side chain cause incomplete coupling reactions?
Yes, the steric bulk of the 2-quinolyl group can significantly hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This can result in incomplete coupling, leading to deletion sequences in the final peptide.
Q3: Is Fmoc-β-(2-quinolyl)-Ala-OH prone to diketopiperazine formation?
Like other amino acids, if β-(2-quinolyl)-Ala is the first or second amino acid in the sequence, there is a risk of diketopiperazine formation.[1][2] This side reaction involves the cyclization of the dipeptidyl-resin, leading to cleavage from the resin and termination of the peptide chain.[1][2][3]
Q4: How can I monitor the coupling efficiency when using Fmoc-β-(2-quinolyl)-Ala-OH?
Standard monitoring tests can be employed. The most common is the qualitative Kaiser (ninhydrin) test, which detects free primary amines. A positive result (blue beads) indicates incomplete coupling. For sequences where the N-terminal amino acid is a secondary amine (like proline), the chloranil test should be used.
Q5: What are the recommended cleavage conditions for peptides containing β-(2-quinolyl)-Ala?
Standard cleavage cocktails, such as those containing trifluoroacetic acid (TFA), are generally effective. The specific composition of the cocktail (e.g., percentage of scavengers like water, triisopropylsilane (TIS), or 1,2-ethanedithiol (EDT)) should be optimized based on the other amino acids present in the peptide sequence, particularly those with sensitive side chains (e.g., Trp, Cys, Met).
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: The bulky 2-quinolyl side chain is impeding the coupling reaction. | 1. Optimize Coupling Reagents: Switch to more potent activating agents like HATU, HCTU, or PyAOP, which are known to be more effective for sterically hindered couplings.2. Extend Reaction Time: Increase the coupling time from the standard 1-2 hours up to 4 hours or even overnight.3. Double Couple: Perform a second coupling step with fresh reagents immediately after the first.4. Increase Temperature: For very difficult couplings, the temperature can be slightly elevated (e.g., to 35-40°C), but this should be monitored carefully to avoid side reactions. |
| Peptide Aggregation: The growing peptide chain, particularly with multiple bulky or hydrophobic residues, is forming secondary structures that block the N-terminal amine. | 1. Change Solvent System: Switch from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling solvent to disrupt secondary structures.2. Incorporate Pseudoprolines: If the sequence allows, introduce pseudoproline dipeptides at strategic locations to break up aggregation-prone sequences. | |
| Low Yield of Final Peptide | Diketopiperazine Formation: Occurs when β-(2-quinolyl)-Ala is one of the first two residues. | 1. Use 2-Chlorotrityl Chloride Resin: This resin is sterically hindered and can suppress diketopiperazine formation.2. Introduce as a Dipeptide: Couple the first two amino acids as a pre-formed dipeptide to bypass the vulnerable dipeptidyl-resin stage. |
| Incomplete Fmoc Deprotection of the Preceding Residue: The N-terminal amine is not fully available for coupling. | 1. Extend Deprotection Time: Increase the piperidine treatment time (e.g., two treatments of 10-15 minutes each).2. Use a Stronger Base: For difficult deprotections, a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be added to the piperidine solution (e.g., 2% DBU in 20% piperidine/DMF). Caution: DBU can promote aspartimide formation if Asp is present in the sequence.[4] | |
| Unexpected Peaks in HPLC/MS | Side Reaction with Scavengers: The quinoline ring may react with certain scavengers during cleavage. | 1. Optimize Cleavage Cocktail: Test different scavenger combinations. For instance, if unexpected alkylation is observed, adjust the amount of TIS.2. Protecting Group on the Quinoline Ring: For particularly sensitive syntheses, consider if a protected version of the quinoline moiety is available or necessary, although this is not standard. |
| Aspartimide Formation: If an Asp residue is present in the sequence, it may undergo this common side reaction.[5][6][7][8] | 1. Use Aspartimide-Resistant Protecting Groups: Employ Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH instead of the standard Fmoc-Asp(OtBu)-OH.[8]2. Modify Deprotection Conditions: Add HOBt to the piperidine deprotection solution to suppress aspartimide formation.[5][9] |
Experimental Protocols
Protocol 1: Optimized Coupling for Fmoc-β-(2-quinolyl)-Ala-OH
This protocol is recommended for coupling Fmoc-β-(2-quinolyl)-Ala-OH, especially when steric hindrance is anticipated.
-
Resin Preparation: Swell the peptidyl-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF twice (5 min, then 15 min). Wash the resin thoroughly with DMF (5 x 1 min).
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-β-(2-quinolyl)-Ala-OH (3-5 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and agitate for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptidyl-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue), repeat the coupling step with fresh reagents for another 1-2 hours.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 x 1 min) and then with DCM (3 x 1 min).
Visualizing Potential Side Reactions
Diketopiperazine Formation Workflow
Caption: Workflow of diketopiperazine formation at the dipeptide stage.
Troubleshooting Logic for Incomplete Coupling
Caption: A logical workflow for troubleshooting incomplete coupling reactions.
References
- 1. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 9. biotage.com [biotage.com]
Technical Support Center: Optimizing HATU/DIPEA Activation for Hindered Amino Acids
Welcome to the technical support center for optimizing HATU/DIPEA-mediated amide bond formation, with a special focus on sterically hindered amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their peptide synthesis protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of hindered amino acids using HATU and DIPEA.
Issue 1: Low or No Coupling Yield
-
Question: I am experiencing low or no product yield when attempting to couple a sterically hindered amino acid (e.g., Aib, Val, N-methylated amino acids) using my standard HATU/DIPEA protocol. What are the likely causes and how can I improve the yield?
-
Answer: Low coupling efficiency with hindered amino acids is a common challenge primarily due to steric hindrance, which slows down the rate of peptide bond formation.[1] Here are several strategies to troubleshoot this issue:
-
Insufficiently Reactive Coupling Reagent: For extremely challenging couplings, standard conditions may not suffice. It is recommended to switch to a more potent class of coupling reagents like aminium/uronium salts (HATU, HCTU) or phosphonium salts (PyAOP).[1] For α,α-disubstituted amino acids, forming an acyl fluoride can be a highly effective strategy.[1][2]
-
Suboptimal Reagent Stoichiometry: The ratio of reagents is critical. For hindered amino acids, increasing the equivalents of the amino acid, coupling reagent, and base is often necessary. A common starting point is to use 3-4 equivalents of the amino acid and coupling reagent relative to the resin loading.[3]
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Inadequate Reaction Time or Temperature: Sterically hindered couplings are inherently slower.[1] Consider increasing the reaction time significantly, from the standard 1-2 hours to 4 hours or even overnight.[2][3] Gentle heating (e.g., 40-50°C) can also improve the yield for sluggish reactions.[4] Microwave-assisted peptide synthesis can also be employed to overcome the activation energy barrier.[2]
-
Peptide Aggregation: The growing peptide chain, especially with hydrophobic or hindered residues, can aggregate on the solid support, blocking reactive sites.[1] Changing the solvent to a more disruptive one like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM may be beneficial.[2][5]
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid and reagents for a second coupling cycle.[2][3]
-
Issue 2: Racemization of the Amino Acid
-
Question: I am observing significant epimerization in my final peptide product. How can I minimize racemization during HATU/DIPEA coupling?
-
Answer: Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a significant concern during activation.[5] Here’s how to mitigate it:
-
Base Selection: The choice of base can influence racemization. While DIPEA is commonly used, a weaker, less hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine may reduce racemization.[3][5]
-
Minimize Pre-activation Time: Over-activation of the carboxylic acid can increase the risk of racemization.[5] It is advisable to add the coupling reagent directly to the mixture of the amino acid and resin (in situ activation) rather than letting the activated species sit in solution for an extended period.[3]
-
Control Reaction Temperature: Lowering the reaction temperature, for instance to 0°C during the activation step, can help reduce the rate of racemization.[4][5]
-
Issue 3: Presence of Side Products
-
Question: My final product is contaminated with impurities. What are the common side reactions with HATU/DIPEA and how can I avoid them?
-
Answer: Several side reactions can occur during HATU-mediated couplings:
-
Guanidinylation of the N-terminus: This occurs when HATU reacts with the free N-terminal amine of the peptide chain, terminating chain elongation.[6] This can be minimized by ensuring the carboxylic acid is fully activated before the amine is exposed to the coupling reagent. A pre-activation step of 1-5 minutes for the amino acid, HATU, and DIPEA before adding to the resin is recommended.[2]
-
Formation of Tetramethylurea: This is a byproduct of the HATU reaction and can be difficult to remove.[4] Purification via flash column chromatography on silica gel is usually effective.[4]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of HATU activation?
-
A1: In the presence of a non-nucleophilic base like DIPEA, HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester intermediate. This activated ester is then susceptible to nucleophilic attack by the amine component to form the desired amide bond.[6][7] The 7-azabenzotriazole (HOAt) moiety in HATU is believed to accelerate the coupling reaction and suppress epimerization.[6][8]
-
-
Q2: Which solvents are best for HATU/DIPEA couplings?
-
A2: Polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) is the most common choice.[9][10] For particularly difficult couplings or to disrupt peptide aggregation, N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM) can be beneficial.[2][5] It is crucial to use anhydrous, peptide-synthesis grade solvents, as water is detrimental to the reaction.[3][9]
-
-
Q3: When should I consider using a different coupling reagent instead of HATU?
-
A3: While HATU is highly efficient, for extremely hindered amino acids where even HATU fails to give satisfactory results, you might consider reagents that generate acyl fluorides, such as TFFH.[2][5] COMU is another potent coupling reagent with efficiencies comparable to HATU and an improved safety profile.[2][11]
-
-
Q4: What is the role of DIPEA in the reaction?
Data Presentation
Table 1: Recommended Reagent Equivalents and Conditions for Hindered Amino Acid Coupling
| Parameter | Standard Coupling | Hindered Coupling (Recommended) | Rationale for Change |
| Amino Acid | 2.0 eq. | 3.0 - 4.0 eq.[2][3] | Drives the reaction forward for sluggish couplings. |
| HATU | 1.9 - 2.0 eq. | 2.9 - 3.9 eq.[2][3] | Ensures efficient activation of the hindered amino acid. |
| DIPEA | 4.0 eq. | 6.0 - 8.0 eq.[2][3] | Sufficient base for carboxylate formation and neutralization. |
| Reaction Time | 10 - 60 min[13] | 2 - 24 hours[3][5] | Allows more time for the sterically hindered reaction to proceed to completion. |
| Temperature | Room Temperature | Room Temperature to 50°C[4] | Increased temperature can help overcome the activation energy barrier. |
| Solvent | DMF | DMF, NMP, or DMF/DCM mixtures[2][5] | NMP and solvent mixtures can help disrupt peptide aggregation. |
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU/DIPEA
This protocol is designed for situations where a single coupling may be insufficient for sterically demanding residues.
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group, thoroughly wash the resin with DMF.
-
Pre-activation: In a separate vessel, dissolve the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[2] Allow this pre-activation mixture to stand for 1-5 minutes.[2]
-
First Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 45-60 minutes.[2]
-
Washing: Wash the resin with DMF.
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of the activated amino acid.
-
Final Washing: After the second coupling, wash the resin thoroughly with DMF and then with DCM to prepare for the next deprotection step.[2]
Visualizations
Caption: Workflow for HATU/DIPEA activation and troubleshooting.
Caption: Decision tree for troubleshooting low coupling yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. bachem.com [bachem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
Preventing racemization of Fmoc-beta-(2-quinolyl)-Ala-OH during coupling
Welcome to our technical support center. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Fmoc-β-(2-quinolyl)-Ala-OH during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-β-(2-quinolyl)-Ala-OH particularly susceptible to racemization during coupling?
A1: The racemization of Fmoc-β-(2-quinolyl)-Ala-OH is primarily attributed to two factors: the steric hindrance posed by the bulky quinolyl side chain and the electronic properties of the quinoline ring. The bulky side chain can slow down the coupling reaction, providing more time for the activated amino acid to epimerize.[1] Additionally, the electron-withdrawing nature of the quinoline ring can increase the acidity of the α-proton, making it more susceptible to abstraction by base, which is a key step in the racemization process.
Q2: Which coupling reagents are recommended to minimize racemization of this amino acid?
A2: For sterically hindered and racemization-prone amino acids like Fmoc-β-(2-quinolyl)-Ala-OH, the choice of coupling reagent is critical. It is highly recommended to use a combination of a coupling reagent and a racemization-suppressing additive.[2] Effective combinations include:
-
Carbodiimides with additives: Diisopropylcarbodiimide (DIC) in combination with 1-hydroxybenzotriazole (HOBt) or, preferably, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3][4] Oxyma is a non-explosive and highly effective alternative to HOBt.[3]
-
Onium Salts: Uronium/aminium or phosphonium salt-based reagents are generally more potent and suitable for hindered couplings.[1] Reagents such as HATU, HCTU, and COMU are recommended.[1][3] COMU, which incorporates Oxyma, is a particularly good choice due to its high efficiency and safety profile.[3]
Q3: What is the impact of the base on racemization, and which base should I use?
A3: The choice of base and its concentration are critical factors in controlling racemization. Strong, non-sterically hindered bases can significantly increase the rate of racemization.[5] For minimizing racemization, a weaker and more sterically hindered base is preferable.[5]
-
Recommended: 2,4,6-Collidine (TMP) is a sterically hindered base that has been shown to be effective in minimizing racemization.[5]
-
Use with Caution: N,N-Diisopropylethylamine (DIPEA) is a commonly used base but is more prone to causing racemization than sterically hindered bases. If used, its concentration should be carefully optimized.
Q4: How do reaction time and temperature affect racemization?
A4: Both prolonged reaction times and elevated temperatures can increase the extent of racemization. The longer the activated amino acid exists before forming a peptide bond, the greater the opportunity for racemization to occur.[1] Similarly, higher temperatures accelerate the rate of the racemization side reaction. It is therefore advisable to carry out the coupling at room temperature and to ensure the reaction proceeds efficiently to minimize the required time. For very sensitive couplings, performing the reaction at 0°C may be beneficial.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of Fmoc-β-(2-quinolyl)-Ala-OH and provides systematic steps for resolution.
Problem: Significant Racemization Detected in the Final Peptide
Logical Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting racemization.
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Switch to a more robust coupling system. For carbodiimide-based methods, ensure the use of an additive like HOBt or Oxyma.[3] For highly challenging couplings, aminium/uronium or phosphonium reagents such as HATU, HCTU, or COMU are recommended.[1][3] |
| Use of a Strong, Unhindered Base | Replace strong bases like DIPEA with a weaker, sterically hindered base such as 2,4,6-collidine (TMP).[5] |
| Prolonged Reaction Time | Minimize the pre-activation time of the amino acid. Aim for efficient coupling to reduce the overall reaction time. Monitor the reaction progress to avoid unnecessarily long coupling times.[1] |
| Elevated Temperature | Perform the coupling reaction at room temperature. If racemization is still a significant issue, consider lowering the temperature to 0°C. |
| Suboptimal Solvent | While DMF is a standard solvent, for some sequences, less polar solvents might reduce racemization. However, ensure that the solubility of all reagents is maintained. |
Experimental Protocols
The following protocols are generalized and should be optimized for your specific peptide sequence and synthesis scale. These are based on best practices for coupling sterically hindered amino acids.[6]
Protocol 1: Coupling using DIC/Oxyma
This protocol is a cost-effective method with good suppression of racemization.
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-β-(2-quinolyl)-Ala-OH (3 equivalents) and Oxyma (3 equivalents) in a minimal amount of DMF.
-
Coupling: Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the activation mixture. Immediately add the entire mixture to the deprotected resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring and Washing: Monitor the reaction completion using a qualitative test (e.g., Kaiser test). Once complete, wash the resin thoroughly with DMF.
Protocol 2: Coupling using HATU/Collidine
This protocol is highly recommended for difficult couplings to ensure high efficiency and minimize racemization.[6]
-
Resin Preparation: Swell the resin and deprotect the Fmoc group as described in Protocol 1.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-β-(2-quinolyl)-Ala-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Coupling: Add 2,4,6-Collidine (6 equivalents) to the activation mixture. Allow for a brief pre-activation of 1-2 minutes. Add the activated mixture to the deprotected resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction completion. If the reaction is incomplete after 2 hours, a second coupling may be necessary. Wash the resin thoroughly with DMF upon completion.
Data Summary: General Comparison of Coupling Strategies for Hindered Amino Acids
| Coupling Reagent Combination | Relative Efficiency | Racemization Suppression | Notes |
| DIC / HOBt | Good | Good | A standard and cost-effective method.[3] |
| DIC / Oxyma | Very Good | Very Good | Oxyma is a safer and often more effective alternative to HOBt.[3][4] |
| HBTU / DIPEA | High | Moderate | Prone to racemization with sensitive amino acids. |
| HATU / Collidine | Very High | Excellent | Highly recommended for sterically hindered and racemization-prone residues.[1][6] |
| COMU / Collidine | Very High | Excellent | A modern, highly efficient reagent with a good safety profile.[3] |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should rely on their own expertise and optimize protocols for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Peptide Aggregation with Hydrophobic Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides rich in hydrophobic amino acids.
Troubleshooting Guides
This section offers structured guidance on how to approach and resolve specific issues encountered during peptide synthesis, purification, and handling.
Issue 1: Poor Peptide Solubility and Precipitation Upon Dissolution
Symptoms:
-
The lyophilized peptide does not dissolve in aqueous buffers.
-
The peptide precipitates out of solution when attempting to make an aqueous stock solution.
Root Causes:
-
High Hydrophobicity: Peptides with a high content of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe, Trp, Met, Ala) tend to self-associate in aqueous environments to minimize the exposure of their nonpolar side chains to water.[1][2] This is a primary driver of aggregation.
-
Secondary Structure Formation: Hydrophobic peptides have a propensity to form stable secondary structures like β-sheets, which can lead to the formation of insoluble aggregates.[3]
-
Isoelectric Point (pI): A peptide's solubility is at its minimum at its isoelectric point, where the net charge is zero, reducing electrostatic repulsion between peptide molecules.[2][4]
Troubleshooting Workflow:
Solutions:
-
Initial Dissolution in Organic Solvent: Begin by dissolving the peptide in a minimal amount of a strong organic solvent.[5][6]
-
Gradual Dilution: Slowly add the peptide-organic solvent concentrate to the desired aqueous buffer while vortexing or stirring. This prevents localized high concentrations of the peptide that can trigger immediate aggregation.[2]
-
pH Adjustment: The solubility of a peptide is significantly influenced by the pH of the solution.[4] Adjust the pH of the buffer to be at least one to two units away from the peptide's isoelectric point (pI) to increase the net charge and enhance electrostatic repulsion between peptide molecules.[2]
-
Use of Additives: Incorporate anti-aggregation agents into the buffer.
-
Chaotropic Agents: Guanidine hydrochloride (6 M) or urea (8 M) can disrupt the hydrogen bond networks that contribute to the formation of secondary structures and subsequent aggregation.
-
Organic Solvents: Low concentrations of trifluoroethanol (TFE) can help to break unfavorable secondary structures.[1]
-
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.[5]
Issue 2: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Symptoms:
-
Incomplete coupling reactions, leading to deletion sequences.
-
Poor resin swelling.[3]
-
False-negative results from ninhydrin or other coupling monitoring tests.[7]
Root Causes:
-
Inter-chain Hydrogen Bonding: Growing peptide chains on the solid support can form intermolecular hydrogen bonds, leading to the formation of β-sheet structures and aggregation.[3]
-
Poor Solvation: The aggregated peptide chains are poorly solvated by the synthesis solvents, hindering the access of reagents to the reactive sites.[3]
Troubleshooting Workflow:
Solutions:
-
Solvent Optimization:
-
Elevated Temperature: Performing coupling and deprotection steps at higher temperatures (50-90°C) can disrupt secondary structures and improve reaction kinetics. This can be achieved through microwave peptide synthesizers or conventional heating.[3][9]
-
Chaotropic Agents: Washing the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, before a difficult coupling step can help to break up aggregates.[3]
-
Sequence Modification:
-
Pseudoproline Dipeptides: Strategically inserting pseudoproline dipeptides (derivatives of Ser, Thr, or Cys) introduces a "kink" in the peptide backbone, which disrupts the formation of β-sheets.[3][7]
-
Backbone-Protecting Groups: Utilizing protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of amino acid residues prevents hydrogen bonding.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are "difficult sequences" and why are hydrophobic peptides prone to aggregation?
"Difficult sequences" are peptide chains that are challenging to synthesize and purify due to their tendency to aggregate.[3] Peptides containing a high number of hydrophobic amino acids are particularly susceptible because their side chains promote strong intermolecular hydrophobic interactions.[3][8] This leads to poor solvation in both aqueous and organic solvents. Furthermore, these sequences often readily form stable secondary structures like α-helices and β-sheets, which further drives aggregation.[1][10]
Q2: How can I predict if my peptide sequence is likely to aggregate?
While precise prediction is difficult, several indicators suggest a high risk of aggregation:
-
Sequence-based prediction: Stretches of contiguous hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu) are strong predictors of aggregation.[3] Several computational tools are also available that can predict aggregation-prone regions based on the amino acid sequence.[11]
-
Real-time monitoring during synthesis: A broadening of the Fmoc deprotection peak during SPPS can indicate that aggregation is occurring on the resin.[3]
Q3: What is the role of pH and temperature in peptide aggregation?
-
pH: The pH of the solution affects the net charge of a peptide. At its isoelectric point (pI), a peptide has a net charge of zero, which minimizes electrostatic repulsion and increases the likelihood of aggregation.[4] Adjusting the pH away from the pI can increase solubility.[12]
-
Temperature: Increasing the temperature generally increases the solubility of peptides.[6] However, for some peptides, higher temperatures can promote aggregation by increasing hydrophobic interactions.[13] The effect of temperature is sequence-dependent and should be determined empirically.
Q4: Can lyophilization and storage conditions affect peptide aggregation?
Yes. For maximum stability, peptides should be stored in a lyophilized state at -20°C or lower.[14][15] Before opening a vial of lyophilized peptide, it should be allowed to warm to room temperature in a desiccator to prevent condensation, as moisture can promote aggregation.[16] Once in solution, peptides are less stable and should be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles, which can induce aggregation.[14][17]
Q5: What are some common anti-aggregation additives and how do they work?
| Additive Class | Examples | Mechanism of Action | Typical Concentration |
| Chaotropic Agents | Guanidine Hydrochloride, Urea | Disrupt hydrogen bonding and interfere with hydrophobic interactions, destabilizing aggregates.[18][19] | 6 M (GdnHCl), 8 M (Urea)[6] |
| Organic Solvents | Trifluoroethanol (TFE), Dimethyl Sulfoxide (DMSO) | Disrupt secondary structures and improve solvation of hydrophobic regions.[1] | Varies (e.g., up to 50% TFE) |
| Amino Acids | Arginine, Proline | Can suppress aggregation by interacting with hydrophobic patches on the peptide surface and disrupting protein-protein interactions.[19][20] | Varies (e.g., 50-500 mM) |
| Surfactants | Polysorbate 20/80, Poloxamer 188 | Can prevent surface-induced aggregation and shield hydrophobic regions of the peptide.[20] | Low concentrations (e.g., 0.01-0.1%) |
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Monitoring Peptide Aggregation
This protocol describes a method to monitor the kinetics of peptide aggregation in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils.[3][5]
Materials:
-
Lyophilized peptide
-
Thioflavin T (ThT)
-
Sterile, ultrapure water
-
Appropriate buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer with excitation at ~440-450 nm and emission at ~480-490 nm[21]
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in an appropriate solvent to create a stock solution. Determine the peptide concentration accurately.
-
ThT Stock Solution: Prepare a stock solution of ThT (e.g., 1 mM) in sterile, ultrapure water. Filter the solution through a 0.22 µm filter and store it protected from light at 4°C.[3]
-
Assay Setup:
-
Prepare the final peptide solutions at the desired concentrations in the assay buffer.
-
Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).[22]
-
In each well of the 96-well plate, combine the peptide solution and the ThT working solution. Include control wells with buffer and ThT only.
-
-
Data Acquisition:
-
Data Analysis: Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated aggregation, with a lag phase, a growth phase, and a plateau.[7]
Dynamic Light Scattering (DLS) for Detecting Peptide Aggregates
DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[21][23] It is a sensitive technique for detecting the presence of soluble oligomers and larger aggregates.
Materials:
-
Peptide solution
-
Low-volume DLS cuvette
-
DLS instrument
Procedure:
-
Sample Preparation:
-
Filter the peptide solution through a low-protein-binding 0.22 µm syringe filter to remove dust and other large particulates.[1]
-
Carefully pipette the filtered sample into a clean DLS cuvette, avoiding the introduction of air bubbles.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up.
-
Set the experimental parameters in the software, including the solvent viscosity and refractive index, and the experimental temperature.
-
-
Data Acquisition:
-
Place the cuvette in the instrument and allow the sample to equilibrate to the set temperature.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
The software will generate a size distribution plot, typically showing the intensity, volume, or number distribution of particles as a function of their hydrodynamic radius.
-
The presence of peaks at larger sizes indicates the presence of aggregates. The polydispersity index (PDI) provides a measure of the heterogeneity of the sample; a higher PDI suggests a wider range of particle sizes, which can be indicative of aggregation.[12]
-
Size Exclusion Chromatography (SEC) for Quantifying Peptide Aggregates
SEC separates molecules based on their hydrodynamic size. Larger molecules, such as aggregates, elute earlier from the column than smaller molecules like the peptide monomer. This technique can be used to quantify the different species present in a sample.
Materials:
-
Peptide solution
-
SEC column with an appropriate pore size for the expected size range of the peptide and its aggregates
-
HPLC or UPLC system with a UV detector
-
Mobile phase (typically a buffered aqueous solution)
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved. The mobile phase should be chosen to minimize non-specific interactions between the peptide and the column matrix.
-
-
Sample Preparation:
-
Filter the peptide sample through a 0.22 µm filter.
-
-
Data Acquisition:
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector at a wavelength where the peptide absorbs (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (larger species elute earlier).
-
Integrate the area of each peak to determine the relative percentage of each species in the sample.
-
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Thioflavin T spectroscopic assay [assay-protocol.com]
- 4. researchgate.net [researchgate.net]
- 5. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 11. Quantitative studies in effects of additives on protein aggregation [dspace.mit.edu]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. Temperature dependence of the hydrophobic interaction in protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medium.com [medium.com]
- 18. researchgate.net [researchgate.net]
- 19. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 20. publications.imp.fu-berlin.de [publications.imp.fu-berlin.de]
- 21. waters.com [waters.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. agilent.com [agilent.com]
Incomplete Fmoc deprotection with piperidine solutions
Technical Support Center: Fmoc Deprotection
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding incomplete Fmoc deprotection with piperidine solutions during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of a growing peptide chain. This failure has significant negative consequences for the synthesis, primarily leading to:
-
Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, resulting in a peptide chain missing one or more amino acids. These deletion sequences are often difficult to separate from the target peptide.[1]
-
Complex Crude Product: The unremoved Fmoc group will be carried through the remaining synthesis steps, complicating the final crude product, reducing overall yield, and making purification more challenging.[1]
Q2: What are the primary causes of incomplete Fmoc deprotection?
Several factors can contribute to inefficient Fmoc removal. These can be broadly categorized as issues with reagents, reaction conditions, or sequence-specific challenges.[2]
-
Reagent Issues:
-
Degraded Piperidine: Piperidine can degrade over time. Using fresh, high-quality piperidine is crucial.[2]
-
Incorrect Concentration: The standard concentration is 20% piperidine in a solvent like DMF. An incorrect concentration can lead to failed deprotection.[2]
-
Poor Solvent Quality: The quality of the solvent (e.g., DMF) is important, as impurities like amines can cause premature deprotection or other side reactions.[3]
-
-
Reaction Conditions:
-
Insufficient Time: "Difficult" sequences may require longer reaction times than standard protocols.[2]
-
Low Temperature: Reactions performed at temperatures below ambient may be sluggish.[2]
-
Poor Resin Swelling: Inadequate swelling of the resin in the solvent can hinder reagent access to the peptide chain.[4]
-
-
Sequence-Related Issues:
-
Steric Hindrance: Bulky amino acids near the N-terminus can physically block the piperidine base from accessing the Fmoc group.[2][3]
-
Peptide Aggregation: The formation of secondary structures, such as β-sheets, within the growing peptide chains can prevent the deprotection solution from reaching the reaction site. This is a common issue in "difficult" sequences.[3][5][6]
-
Q3: How can I detect or confirm that Fmoc deprotection is incomplete?
Several analytical and qualitative methods can be used to diagnose incomplete Fmoc removal:
-
High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (MS): This is the most definitive method. Analysis of a cleaved sample of the peptide-resin will show the desired peptide and a later-eluting, more hydrophobic peak corresponding to the Fmoc-containing peptide (+222.24 Da).[1]
-
UV-Vis Spectrophotometry: Automated synthesizers often monitor the UV absorbance of the piperidine-dibenzofulvene (DBF) adduct, which is released upon Fmoc removal and has a characteristic absorbance maximum around 301 nm.[1][7] A failure to reach a stable plateau or a return to baseline can indicate incomplete deprotection.[1]
-
Qualitative Colorimetric Tests (Kaiser Test): The ninhydrin (Kaiser) test detects free primary amines. After deprotection, a small sample of resin beads should turn a dark blue/purple. A yellow or colorless result indicates that the Fmoc group is still attached.[1][2]
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Data Presentation: Deprotection Conditions & Reagents
The choice of base, concentration, and time can be modified to overcome incomplete deprotection. Below is a comparison of common deprotection cocktails.
| Reagent Cocktail | Typical Concentration | Reaction Time | Key Considerations |
| Piperidine | 20% (v/v) in DMF | 10-30 min | Standard condition; may be insufficient for difficult sequences.[2][8][9] |
| Piperidine (Double) | 20% (v/v) in DMF | 2 x 15-30 min | Effective for many stubborn deprotections by ensuring a high concentration of fresh reagent.[1] |
| DBU | 2% (v/v) in DMF | 5-15 min | Stronger, non-nucleophilic base for very difficult sequences; can increase aspartimide formation.[2][10][11] |
| DBU / Piperidine | 2% DBU, 2% Piperidine in DMF | 5-10 min | DBU acts as the primary base while piperidine scavenges the DBF byproduct.[4] |
| DBU / Piperazine | 2% DBU, 5% Piperazine in NMP | 2 x 5 min | Reported to reduce diketopiperazine formation and enhance deprotection kinetics.[1][12] |
| 4-Methylpiperidine | 20% (v/v) in DMF | Similar to Piperidine | As effective as piperidine and is not a controlled substance.[2] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is a widely used standard procedure for both manual and automated synthesis.[1][4]
-
Resin Swelling: Swell the peptide-resin in DMF (10-15 mL per gram of resin) for at least 30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add a freshly prepared solution of 20% piperidine in DMF, ensuring the resin is fully submerged. Agitate the mixture for 15-30 minutes at room temperature.[1]
-
Reagent Removal: Drain the deprotection solution.
-
Second Deprotection (Optional but Recommended): Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes. This is often referred to as a "double deprotection".[1]
-
Final Wash: Drain the solution and wash the resin extensively with DMF (at least 5-7 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[1][3]
Protocol 2: Kaiser Test (for detection of free primary amines)
This qualitative test is used to confirm the success of the deprotection step.[1][2]
-
Reagents:
-
Sample Collection: After the final DMF wash of the deprotection step, remove a small sample of resin (10-20 beads) and place it in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each reagent to the test tube.
-
Heat: Heat the test tube at 100-110°C for 5 minutes.
-
Observe Color:
Protocol 3: Deprotection using DBU for Difficult Sequences
This protocol is employed when standard piperidine methods fail.[1]
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Prepare Reagent: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF. Use this solution immediately.[1]
-
Deprotection: Drain the swelling solvent and add the DBU-containing cocktail to the resin.
-
Reaction: Agitate for 5-15 minutes. Reaction times are typically shorter due to the strength of DBU.[1]
-
Drain and Wash: Drain the deprotection solution and wash the resin extensively with DMF (7-10 times) to remove all traces of the strong base before the next coupling step.[1]
Visualizations
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: General workflow of a single cycle in Fmoc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Incomplete Fmoc deprotection in solid-phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 6. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quinolyl-alanine Peptide Analysis by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the unnatural amino acid quinolyl-alanine (Qa). The focus is on identifying and characterizing deletion sequences using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is a deletion sequence in peptide synthesis?
A1: A deletion sequence is an impurity in a synthetic peptide product where one or more amino acid residues are missing from the intended sequence. These impurities can be challenging to separate from the full-length peptide due to their similar physical and chemical properties. The presence of deletion sequences can significantly impact the biological activity and experimental results of the peptide.
Q2: Why are peptides containing quinolyl-alanine (Qa) prone to deletion sequences?
A2: Peptides containing bulky or sterically hindering amino acids, such as quinolyl-alanine, can be more susceptible to the formation of deletion sequences during solid-phase peptide synthesis (SPPS). The large quinolyl side chain can impede the efficient coupling of the next amino acid in the sequence, leading to a portion of the growing peptide chains missing that residue.
Q3: How can mass spectrometry be used to identify deletion sequences?
A3: Mass spectrometry (MS) is a primary tool for identifying deletion sequences. By precisely measuring the mass-to-charge ratio (m/z) of the peptide, a deletion can be inferred if the observed molecular weight is less than the theoretical molecular weight of the target peptide. The mass difference should correspond to the mass of the missing amino acid residue(s). Tandem mass spectrometry (MS/MS) can further pinpoint the location of the deletion by analyzing the fragment ions.
Q4: What are the characteristic fragmentation patterns of a peptide containing quinolyl-alanine?
A4: While specific experimental data on the fragmentation of quinolyl-alanine-containing peptides is limited, we can infer potential patterns based on the chemistry of quinoline and related aromatic amino acids like tryptophan. The peptide backbone will fragment to produce the typical b- and y-ions, which are used for sequencing. The quinolyl side chain itself is relatively stable due to its aromatic nature. However, fragmentation can occur at the Cβ-Cγ bond of the side chain. It is also possible to observe neutral losses from the quinoline ring, such as the loss of HCN (27 Da) or C2H2 (26 Da), especially at higher collision energies.
Q5: How can I distinguish between a side-chain fragmentation of quinolyl-alanine and a true deletion sequence?
A5: This is a critical aspect of data analysis. A true deletion will result in a mass shift of the precursor ion corresponding to an entire amino acid residue. In the MS/MS spectrum, you would expect to see a complete series of b- or y-ions that is missing the mass of the deleted residue between two consecutive fragments. In contrast, a side-chain fragmentation will result in a product ion with a mass lower than the precursor ion, but the mass difference will not correspond to a standard amino acid residue. Furthermore, side-chain fragmentation will typically not affect the masses of the entire b- and y-ion series but will instead be observed as a neutral loss from specific fragment ions containing the quinolyl-alanine residue.
Troubleshooting Guide
Issue 1: The observed molecular weight of my peptide is lower than expected.
-
Question: My MS1 spectrum shows a major peak with a mass that is lower than the calculated mass of my quinolyl-alanine-containing peptide. Does this automatically mean I have a deletion sequence?
-
Answer: A lower-than-expected molecular weight is a strong indication of a deletion sequence. However, you should first rule out other possibilities:
-
Incomplete deprotection: Check if any protecting groups from synthesis remain on the peptide.
-
Unexpected modifications: Consider the possibility of other modifications that could lead to a mass decrease, although this is less common than deletion.
-
Calculation errors: Double-check the calculated molecular weight of your target peptide, including the correct mass for quinolyl-alanine and any modifications.
To confirm a deletion, calculate the mass difference between the theoretical and observed masses. If this difference corresponds to the mass of one or more amino acid residues in your sequence, a deletion is highly likely.
-
Issue 2: I am having trouble interpreting the MS/MS spectrum of my quinolyl-alanine peptide.
-
Question: The MS/MS spectrum is complex, and I am unsure how to identify the sequence and locate a potential deletion.
-
Answer: Interpreting MS/MS spectra of modified peptides requires a systematic approach:
-
Identify the b- and y-ion series: Start by looking for consecutive peaks that differ by the mass of an amino acid residue. Software tools can automate this process.
-
Look for mass gaps: If there is a deletion, you will observe a "gap" in the b- or y-ion series. For example, if a glycine residue was deleted, the mass difference between two consecutive y-ions would be the mass of the amino acid preceding the glycine instead of the mass of glycine.
-
Consider the quinolyl-alanine residue: The large mass of the quinolyl-alanine residue (residue mass: 200.079 Da) will create a significant mass difference in the b- and y-ion series. Be aware of potential neutral losses from the quinoline side chain (e.g., -27 Da for HCN) from fragment ions containing this residue.
-
De novo sequencing: If database searching fails, use de novo sequencing algorithms to piece together the sequence from the fragment ions. This can be particularly useful for identifying unexpected deletions.
-
Issue 3: I see a peak corresponding to the mass of the quinolyl-alanine side chain.
-
Question: My MS/MS spectrum has a prominent peak at m/z 129. What does this signify?
-
Answer: A peak at m/z 129 likely corresponds to the quinoline ring itself, resulting from fragmentation of the quinolyl-alanine side chain. This is a characteristic immonium ion for quinolyl-alanine. The presence of this ion can confirm the incorporation of quinolyl-alanine into the peptide. However, its presence does not rule out a deletion elsewhere in the sequence.
Quantitative Data Summary
To aid in the identification of deletion sequences, the following table provides the monoisotopic residue masses of the 20 common proteinogenic amino acids. A deletion will result in a mass difference corresponding to one of these values (or a combination if multiple residues are deleted).
| Amino Acid | 3-Letter Code | 1-Letter Code | Monoisotopic Residue Mass (Da) |
| Alanine | Ala | A | 71.03711 |
| Arginine | Arg | R | 156.10111 |
| Asparagine | Asn | N | 114.04293 |
| Aspartic acid | Asp | D | 115.02694 |
| Cysteine | Cys | C | 103.00919 |
| Glutamic acid | Glu | E | 129.04259 |
| Glutamine | Gln | Q | 128.05858 |
| Glycine | Gly | G | 57.02146 |
| Histidine | His | H | 137.05891 |
| Isoleucine | Ile | I | 113.08406 |
| Leucine | Leu | L | 113.08406 |
| Lysine | Lys | K | 128.09496 |
| Methionine | Met | M | 131.04049 |
| Phenylalanine | Phe | F | 147.06841 |
| Proline | Pro | P | 97.05276 |
| Serine | Ser | S | 87.03203 |
| Threonine | Thr | T | 101.04768 |
| Tryptophan | Trp | W | 186.07931 |
| Tyrosine | Tyr | Y | 163.06333 |
| Valine | Val | V | 99.06841 |
| Quinolyl-alanine | Qa | - | 200.07900 |
Experimental Protocols
Protocol: Identification of a Suspected Deletion in a Quinolyl-alanine Peptide by LC-MS/MS
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1 mg/mL.
-
Vortex the sample to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an appropriate autosampler vial.
-
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Run a gradient from 5% to 95% Mobile Phase B over 30-60 minutes to elute the peptide.
-
Monitor the elution profile using UV detection at 214 nm and 280 nm.
-
-
Mass Spectrometry (MS):
-
MS1 Scan:
-
Acquire a full MS scan to determine the m/z of the precursor ions.
-
Scan range: m/z 300-2000.
-
Resolution: High resolution (e.g., >60,000) is recommended for accurate mass determination.
-
-
MS/MS Scan (Tandem MS):
-
Use a data-dependent acquisition (DDA) method to select the most intense precursor ions from the MS1 scan for fragmentation.
-
Alternatively, if the m/z of the suspected deletion peptide is known, use a targeted MS/MS approach.
-
Fragmentation method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Collision energy: Use a stepped or ramped collision energy to ensure good fragmentation across a range of m/z values.
-
-
-
Data Analysis:
-
Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant, or vendor-specific software).
-
Perform a database search against a sequence database containing the theoretical sequence of your peptide. Allow for variable modifications, including the mass of quinolyl-alanine and potential deletions.
-
If a deletion is suspected, manually inspect the MS1 spectrum to confirm the mass difference between the theoretical and observed precursor ions.
-
Manually or with software assistance, annotate the MS/MS spectrum to identify the b- and y-ion series. Look for the characteristic mass gap that confirms the location of the deleted residue.
-
Visualizations
Caption: Workflow for identifying deletion sequences in peptides.
Capping unreacted amines after failed coupling of Fmoc-quinolyl-alanine
Technical Support Center: Solid-Phase Peptide Synthesis
This guide provides troubleshooting protocols and frequently asked questions for capping unreacted amines, with a specific focus on challenges encountered after the failed coupling of sterically hindered amino acids like Fmoc-quinolyl-alanine.
Frequently Asked Questions (FAQs)
Q1: Why is capping necessary after a failed coupling reaction?
A1: Capping is a critical step in solid-phase peptide synthesis (SPPS) to permanently block unreacted N-terminal amines after an incomplete coupling reaction.[1] This process involves acetylating the free amines, which prevents them from reacting in subsequent coupling cycles.[2] Failing to cap these unreacted sites leads to the formation of deletion sequences (peptides missing one or more amino acids), which can be challenging to separate from the desired peptide during purification, thereby reducing the final product's purity.[1][3]
Q2: What are the standard reagents for capping unreacted amines?
A2: The most common capping reagents involve a combination of an acetylating agent and a base. Acetic anhydride is the universally accepted and most widely utilized capping agent.[4] It is typically used with a base such as pyridine, N,N-diisopropylethylamine (DIPEA), or N-methylimidazole (NMI) in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[1][4]
Q3: How does steric hindrance from amino acids like Fmoc-quinolyl-alanine affect capping?
A3: Sterically hindered amino acids, such as α,α-disubstituted or N-methylated amino acids, can lead to slow and incomplete coupling reactions.[5] This difficulty in coupling can also extend to the capping step, where the bulky side chain may impede the access of capping reagents to the unreacted amine. For such "difficult couplings," it may be necessary to extend reaction times or perform a second capping step to ensure all unreacted amines are blocked.[6]
Q4: How can I verify the completeness of the capping reaction?
A4: The Kaiser test (ninhydrin test) is a widely used qualitative method to detect the presence of primary amines on the resin.[3] After a successful capping procedure, the Kaiser test should be negative (the beads will appear yellow or colorless), indicating the absence of free primary amines.[1][7] A positive test (indicated by a blue or purple color) signifies that unreacted amines are still present, and the capping step should be repeated.[4][8] For N-terminal proline, which is a secondary amine, the Kaiser test is unreliable, and an alternative like the isatin or chloranil test should be used.[3][6]
Q5: What should I do if the Kaiser test is still positive after a capping attempt?
A5: A positive Kaiser test after capping indicates an incomplete reaction. The most straightforward solution is to repeat the capping procedure.[8] If the test remains positive after a second attempt, consider extending the reaction time (e.g., from 30 minutes to an hour) or using fresh capping reagents.[1] Persistent positive results may suggest significant peptide aggregation, which can hinder reagent access. In such cases, switching to a different solvent like NMP or DMSO might be beneficial.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Positive Kaiser test after capping | Incomplete reaction due to steric hindrance or peptide aggregation. | Repeat the capping procedure. Consider extending the reaction time.[1] If aggregation is suspected, wash the resin with a solvent known to disrupt secondary structures, such as NMP or DMSO, before re-capping.[3] |
| Degraded or inactive capping reagents. | Prepare fresh capping solutions. Acetic anhydride is susceptible to hydrolysis and should be handled in an anhydrous environment. | |
| Low purity of the final peptide product | Incomplete capping leading to deletion sequences. | Ensure a negative Kaiser test is achieved after capping. If deletion sequences are still present in the final product, consider implementing a capping step after every coupling cycle as a standard procedure.[9] |
| Side reactions during capping. | While uncommon with standard reagents, ensure appropriate equivalents of base are used. Using a large excess of base is generally not necessary. |
Experimental Protocols
Protocol 1: Capping of Unreacted Amines
This protocol details the standard procedure for capping unreacted amines on the solid support following a failed coupling reaction.
Reagent Preparation:
-
Capping Solution: Prepare a fresh solution containing acetic anhydride and a base in DMF. Common formulations include:
| Reagent | Typical Concentration / Ratio | Notes |
| Acetic Anhydride | 5-50 equivalents relative to resin loading | The primary acetylating agent.[8] |
| Pyridine / DIPEA / NMI | 5-50 equivalents relative to resin loading | Base catalyst. DIPEA may be substituted for pyridine.[8] |
| Solvent (DMF/DCM) | Sufficient to swell the resin | High-purity, anhydrous solvent is recommended.[2] |
Procedure:
-
After the coupling step, wash the resin thoroughly with DMF (3-5 times) to remove residual reagents.[4]
-
Perform a Kaiser test (Protocol 2) to confirm the presence of unreacted primary amines.
-
Add the freshly prepared capping solution to the resin, ensuring the beads are fully suspended.
-
Agitate the mixture at room temperature for 30 minutes.[1][8] For difficult sequences, this time can be extended.
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5 times).[4]
-
Perform a Kaiser test to confirm the completion of the capping reaction (a negative result should be observed).
-
If the Kaiser test is positive, repeat the capping procedure.[8]
Protocol 2: Kaiser Test (Ninhydrin Test)
This protocol provides a qualitative method for detecting primary amines on the resin.
Reagent Preparation:
-
Reagent A: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[11]
-
Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.[11]
-
Reagent C: 40 g of phenol in 20 mL of n-butanol.[11]
Procedure:
-
Place a small sample of resin beads (10-15 beads) into a small glass test tube.[1]
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.[11]
-
Heat the test tube at 100-110°C for 5 minutes.[11]
-
Observe the color of the beads and the solution.[1]
Interpretation of Results:
| Observation | Interpretation | Action |
| Intense blue solution and beads | Failed coupling / Capping required | Proceed with capping.[6][11] |
| Light blue solution, dark blue beads | Incomplete coupling | Recouple or proceed with capping.[6] |
| Colorless or yellow beads and solution | Complete coupling or capping | Proceed to the next step in the synthesis.[11] |
Visualizations
Caption: Experimental workflow for capping unreacted amines after a failed coupling.
Caption: Troubleshooting logic for an incomplete capping reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
Validation & Comparative
Mass Spectrometry of Peptides Modified with Fmoc-beta-(2-quinolyl)-Ala-OH: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging peptide chemistry, the incorporation of modified amino acids is a critical strategy to enhance analytical detection and understand biological interactions. Fmoc-beta-(2-quinolyl)-Ala-OH is a fluorescent amino acid analog used in solid-phase peptide synthesis (SPPS) to introduce a quinolyl group, a fluorophore that can aid in peptide quantification and characterization. This guide provides an objective comparison of the mass spectrometric analysis of peptides containing this compound with alternative fluorescent labeling strategies, supported by experimental protocols and data interpretation.
Performance in Mass Spectrometry: A Comparative Overview
The choice of a modifying agent for peptide analysis by mass spectrometry is dictated by its influence on ionization efficiency and the predictability of its fragmentation pattern. While specific quantitative data for the ionization efficiency of peptides derivatized with this compound is not extensively available in peer-reviewed literature, we can infer its performance based on the properties of the quinoline moiety and compare it to well-characterized alternatives like Dansyl chloride and coumarin-based labels.
Key Performance Indicators in Mass Spectrometry:
| Feature | Peptides with this compound | Peptides Labeled with Dansyl Chloride | Peptides with Coumarin-based Labels |
| Ionization Efficiency | Expected to be moderate to good. The quinoline group can be protonated, potentially enhancing ionization in positive ion mode. However, the bulky aromatic structure might also lead to ion suppression in complex mixtures. | Generally good. The dimethylaminonaphthalene group can be readily protonated, often leading to improved signal intensity in ESI-MS.[1] | Variable, depending on the specific coumarin structure. Some coumarin derivatives are known to enhance ionization efficiency. |
| Fragmentation Pattern | Expected to show characteristic fragmentation of the quinoline ring, although specific pathways are not well-documented in the context of peptide analysis. General peptide backbone fragmentation (b- and y-ions) will also occur.[2] | Well-characterized fragmentation. Often promotes the generation of specific reporter ions and can influence the peptide backbone fragmentation, for instance, by promoting the formation of b-ions.[1][3] | Fragmentation is influenced by the coumarin structure, but like other modifications, will occur alongside standard peptide backbone fragmentation. |
| Ease of Synthesis | Incorporated during standard Fmoc-based solid-phase peptide synthesis (SPPS).[4][5] | Typically requires a post-synthetic labeling step on the N-terminus or lysine side chains.[6][7] | Can be incorporated during SPPS using a pre-labeled amino acid like Fmoc-L-Ala(7-methoxycoumarin-4-yl) or via post-synthetic labeling. |
| Selectivity | Site-specific incorporation at any desired position in the peptide sequence. | Primarily targets primary amines (N-terminus and lysine side chains). | Can be site-specifically incorporated or target primary amines depending on the strategy. |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are generalized protocols for the synthesis and mass spectrometric analysis of peptides containing this compound and a common alternative, Dansyl chloride.
Protocol 1: Synthesis of a Peptide Containing this compound
This protocol outlines the manual solid-phase synthesis of a model peptide incorporating this compound using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of this compound: Repeat the deprotection and coupling steps using this compound at the desired position in the peptide sequence.
-
Repeat Cycles: Continue the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: Remove the final N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and air dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: N-terminal Labeling of a Peptide with Dansyl Chloride
This protocol describes the post-synthetic labeling of a purified peptide with Dansyl chloride.
Materials:
-
Purified peptide with a free N-terminus
-
Dansyl chloride
-
Acetonitrile
-
0.1 M Sodium bicarbonate buffer (pH 9.0)
Procedure:
-
Peptide Solution: Dissolve the purified peptide in the sodium bicarbonate buffer to a concentration of 1-5 mg/mL.
-
Dansyl Chloride Solution: Prepare a stock solution of Dansyl chloride in acetonitrile (e.g., 10 mg/mL).
-
Labeling Reaction: Add a 5 to 10-fold molar excess of the Dansyl chloride solution to the peptide solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).
-
Purification: Purify the Dansyl-labeled peptide using RP-HPLC to remove unreacted Dansyl chloride and other byproducts.
Protocol 3: LC-MS/MS Analysis of Modified Peptides
This protocol provides a general procedure for the analysis of the modified peptides by liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.
Procedure:
-
Sample Preparation: Dissolve the lyophilized, purified peptide in 0.1% formic acid in water/acetonitrile (50:50 v/v) to a final concentration of approximately 1 mg/mL.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan Range: m/z 300-2000.
-
Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions for fragmentation.
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
-
Data Analysis: Process the raw data to identify the modified peptide by its accurate mass and analyze the MS/MS spectra to confirm the sequence and characterize the fragmentation of the modification.
Visualizing Workflows and Fragmentation Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and theoretical fragmentation pathways.
Conclusion
The incorporation of this compound provides a convenient method for introducing a fluorescent label site-specifically during peptide synthesis. While its mass spectrometric behavior is not as extensively documented as that of more common labels like Dansyl chloride, the quinoline moiety is expected to offer reasonable ionization properties and potentially unique fragmentation patterns that could be exploited for specific analytical applications.
In contrast, Dansyl chloride, although requiring a post-synthetic modification step, is a well-established reagent with predictable and often favorable effects on mass spectrometric analysis, including enhanced ionization and characteristic fragmentation. The choice between these and other fluorescent labeling strategies will depend on the specific requirements of the research, including the need for site-specific labeling, the complexity of the sample matrix, and the desired analytical endpoint. Further direct comparative studies are warranted to fully elucidate the quantitative advantages and disadvantages of peptides containing this compound in mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Mascot help: Peptide fragmentation [matrixscience.com]
- 3. Dansyl labeling and bidimensional mass spectrometry to investigate protein carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative NMR Characterization of Fmoc-beta-(2-quinolyl)-Ala-OH and Alternative Fmoc-Amino Acids
A Guide for Researchers in Peptide Synthesis and Drug Development
Introduction to Fmoc-Protected Amino Acids in Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its base-lability allows for an orthogonal protection strategy, enabling the selective deprotection of the Nα-amino group under mild conditions that do not affect acid-labile side-chain protecting groups. The choice of Fmoc-amino acid can significantly influence the properties of the final peptide, including its conformation, stability, and biological activity. Fmoc-beta-(2-quinolyl)-Ala-OH, with its unique quinolyl side chain, offers a distinct aromatic and potentially coordinating moiety for the design of novel peptides and peptidomimetics.
Comparative NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of Fmoc-amino acids. The chemical shifts (δ) in both proton (¹H) and carbon-13 (¹³C) NMR spectra provide a unique fingerprint for each molecule. Below is a compilation of ¹H and ¹³C NMR data for this compound and several alternative Fmoc-amino acids.
Note: Extensive searches of scientific literature and chemical databases did not yield publicly available experimental ¹H and ¹³C NMR data for this compound (CAS 214852-56-9). Researchers synthesizing or utilizing this compound are encouraged to acquire and publish this data to benefit the scientific community.
Table 1: ¹H NMR Chemical Shift Data (in ppm)
| Compound | Fmoc Protons | Ala/Phe/Tyr Protons | Other Protons | Solvent |
| This compound | Data not available | Data not available | Data not available | - |
| Fmoc-Ala-OH [1] | 7.90, 7.74, 7.43, 7.35, 4.30, 4.24 | 4.03 (α-H), 1.30 (β-H) | 12.6 (COOH) | DMSO-d6 |
| Fmoc-Phe-OH [2] | 7.89, 7.76, 7.65, 7.41, 7.32, 4.22-4.13 | 7.28, 7.21 (Phe side chain), 3.09, 2.88 (β-H) | 12.78 (COOH) | DMSO-d6 |
| Fmoc-Tyr(tBu)-OH | ~7.8-7.2 (aromatic), ~4.3-4.1 (CH, CH₂) | ~7.0, ~6.8 (Tyr side chain), ~3.0-2.8 (β-H) | ~1.2 (tBu) | CDCl₃ |
Table 2: ¹³C NMR Chemical Shift Data (in ppm)
| Compound | Fmoc Carbons | Ala/Phe/Tyr Carbons | Other Carbons | Solvent |
| This compound | Data not available | Data not available | Data not available | - |
| Fmoc-Ala-OH [3] | 156.1 (C=O), 143.9, 140.7, 127.6, 127.0, 125.1, 120.1, 65.6, 46.7 | 174.1 (COOH), 50.1 (α-C), 16.9 (β-C) | - | DMSO-d6 |
| Fmoc-Phe-OH [4] | 156.1 (C=O), 143.8, 140.7, 127.6, 127.0, 125.2, 120.1, 65.7, 46.7 | 173.5 (COOH), 137.9, 129.2, 128.1, 126.3 (Phe side chain), 55.9 (α-C), 37.0 (β-C) | - | DMSO-d6 |
| Fmoc-Tyr(tBu)-OH [5] | ~156 (C=O), ~144-120 (aromatic), ~66 (CH₂), ~47 (CH) | ~173 (COOH), ~154, ~130, ~124 (Tyr side chain), ~78 (tBu C-O), ~56 (α-C), ~36 (β-C) | ~28 (tBu CH₃) | CDCl₃ |
Experimental Protocol: NMR Characterization of Fmoc-Amino Acids
This section outlines a general procedure for the preparation and NMR analysis of Fmoc-protected amino acids.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the Fmoc-amino acid.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the specific Fmoc-amino acid.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-13 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise due to the lower natural abundance of ¹³C.
-
The spectral width should encompass the expected range for carbon chemical shifts (typically 0-180 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Workflow for NMR Characterization
The following diagram illustrates the general workflow for the NMR characterization of an Fmoc-protected amino acid.
Caption: General workflow for the NMR characterization of Fmoc-amino acids.
Conclusion
This guide provides a comparative framework for the NMR characterization of this compound and its alternatives. While specific NMR data for the quinolyl-containing amino acid is currently elusive, the provided data for Fmoc-Ala-OH, Fmoc-Phe-OH, and Fmoc-Tyr(tBu)-OH serve as valuable benchmarks for researchers. The detailed experimental protocol and workflow diagram offer a standardized approach for obtaining high-quality NMR data, which is crucial for ensuring the identity, purity, and structural integrity of these essential reagents in peptide synthesis and drug discovery. The scientific community would greatly benefit from the future publication of the complete NMR characterization of this compound.
References
- 1. FMOC-Ala-OH(35661-39-3) 1H NMR [m.chemicalbook.com]
- 2. Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum [chemicalbook.com]
- 3. FMOC-Ala-OH(35661-39-3) 13C NMR [m.chemicalbook.com]
- 4. Fmoc-Phe-OH(35661-40-6) 13C NMR [m.chemicalbook.com]
- 5. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Fluorescence of Quinolyl-alanine and Tryptophan in Peptides
For researchers, scientists, and drug development professionals, the selection of fluorescent amino acid probes is critical for elucidating peptide and protein structure, function, and dynamics. Tryptophan, an intrinsic fluorophore, has long been the workhorse in this field. However, the emergence of synthetic fluorescent amino acids, such as quinolyl-alanine, presents new opportunities. This guide provides a comparative overview of the fluorescence properties of quinolyl-alanine and tryptophan when incorporated into peptides, supported by available experimental data and detailed protocols to empower researchers in their experimental design.
Executive Summary
This guide directly compares the fluorescence characteristics of L-3-(2-quinolyl)alanine (Qa) and L-tryptophan (Trp) within peptide scaffolds. While tryptophan's fluorescence is well-documented, data for quinolyl-alanine is less abundant. This comparison draws upon available literature for a closely related quinoxaline-alanine (Qx) derivative as a proxy for quinolyl-alanine's potential fluorescence behavior, alongside extensive data for tryptophan. A key takeaway is that while tryptophan fluorescence is highly sensitive to the local environment, quinolyl-alanine and its analogs may offer distinct photophysical properties. This guide provides the necessary experimental framework for researchers to conduct their own direct comparisons.
Data Presentation: Quinolyl-alanine vs. Tryptophan Fluorescence
Due to the limited availability of published data for quinolyl-alanine in peptides, the following table presents data for a quinoxaline-alanine containing dipeptide as a representative of a quinolyl-derived fluorescent amino acid, contrasted with typical values for tryptophan in peptides. It is crucial to note that quinoxaline and quinoline are different heterocyclic systems, and thus their photophysical properties will differ.
| Fluorescent Amino Acid | Peptide Context | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) | Key Environmental Sensitivities |
| Quinoxaline-alanine | Dipeptide | Not Reported | ~403 nm (at RT) | Not Reported | Biexponential: ~2 ns and ~9 ns[1] | Temperature-dependent emission[1] |
| Tryptophan | Various Peptides | ~280 nm | 308 - 355 nm | 0.04 - 0.24[2] | Multi-exponential: typically 0.1 - 6 ns | Polarity, solvent accessibility, quenching by adjacent residues[2] |
Experimental Protocols
To facilitate the direct comparison of quinolyl-alanine and tryptophan fluorescence in a specific peptide context, the following detailed experimental protocols are provided.
Peptide Synthesis
Peptides incorporating either quinolyl-alanine or tryptophan can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
Materials:
-
Fmoc-L-3-(2-quinolyl)alanine or Fmoc-L-tryptophan(Boc)
-
Other required Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Deprotect the Fmoc group on the resin using 20% piperidine in DMF.
-
Wash the resin with DMF.
-
Couple the first Fmoc-amino acid by pre-activating with a coupling reagent and a base, then adding to the resin.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for each subsequent amino acid, including Fmoc-L-3-(2-quinolyl)alanine or Fmoc-L-tryptophan(Boc).
-
After the final coupling, wash the resin with DMF and DCM.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Lyophilize the crude peptide.
-
Purify the peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.
Measurement of Fluorescence Spectra and Quantum Yield
The relative fluorescence quantum yield can be determined using a comparative method with a well-characterized standard.[3][4][5][6]
Materials:
-
Synthesized peptides (quinolyl-alanine- and tryptophan-containing)
-
A suitable fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4 for tryptophan)
-
Spectro-grade solvent (e.g., phosphate buffer, pH 7.4)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of five dilutions for both the standard and the sample peptide in the chosen solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Record the fluorescence emission spectrum for each solution using a fluorometer, exciting at the absorbance maximum.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard * (Slopesample / Slopestandard) * (η2sample / η2standard) where Φ is the quantum yield and η is the refractive index of the solvent.
Measurement of Fluorescence Lifetime
Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC).[7][8]
Materials:
-
Synthesized peptides
-
Spectro-grade solvent
-
TCSPC instrument with a pulsed light source (e.g., picosecond laser diode) and a sensitive detector.
Procedure:
-
Prepare a dilute solution of the peptide in the desired solvent.
-
Excite the sample with the pulsed light source at the appropriate wavelength.
-
Collect the emitted photons and record their arrival times relative to the excitation pulse.
-
Generate a histogram of photon counts versus time to create a fluorescence decay curve.
-
Fit the decay curve with one or more exponential functions to determine the fluorescence lifetime(s).
Mandatory Visualization
Experimental Workflow for Comparing Fluorescence Properties
Caption: Workflow for comparing the fluorescence of quinolyl-alanine and tryptophan in peptides.
References
- 1. Photophysical properties of dipeptides containing substituted 3-(quinoxalin-6-yl) alanine. Spectroscopic studies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
A Comparative Analysis of the Quantum Yield of Fmoc-β-(2-quinolyl)-Ala-OH and Other Fluorescent Probes
For researchers and professionals in drug development and scientific research, the selection of a fluorescent probe is a critical decision that hinges on various performance metrics, chief among them being the fluorescence quantum yield (Φf). The quantum yield, defined as the ratio of photons emitted to photons absorbed, dictates the brightness and sensitivity of a probe in a given application.[1] This guide provides a comparative overview of the quantum yield of the unnatural amino acid Fmoc-β-(2-quinolyl)-Ala-OH against other commonly utilized fluorescent probes.
Quantitative Comparison of Quantum Yields
The following table summarizes the fluorescence quantum yields of several standard fluorescent probes, including naturally occurring fluorescent amino acids and widely used synthetic dyes. This data serves as a reference for evaluating the potential fluorescence efficiency of novel probes like Fmoc-β-(2-quinolyl)-Ala-OH.
| Fluorescent Probe | Quantum Yield (Φf) | Solvent/Conditions |
| Fmoc-β-(2-quinolyl)-Ala-OH | Data not available | - |
| Tryptophan | 0.12 - 0.13 | Water, pH 7[2][3] |
| Tyrosine | 0.13 - 0.14 | Water, pH 7[2][4] |
| Phenylalanine | 0.022 - 0.024 | Water[2][5] |
| Fluorescein | 0.92 | 0.01 M NaOH[6] |
| 0.79 | Ethanol[7][8] | |
| Rhodamine B | 0.31 - 0.7 | Water, Ethanol[9][10] |
| Alexa Fluor 488 | 0.92 | Aqueous Buffer[11][12][13] |
Note: The quantum yield of a fluorophore can be significantly influenced by its environment, including solvent polarity, pH, and temperature.[1]
Experimental Protocol for Determining Fluorescence Quantum Yield
The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing its fluorescence intensity to that of a standard with a known quantum yield.[14][15]
1. Selection of a Standard:
-
Choose a standard with a well-characterized quantum yield and with absorption and emission spectra that are in a similar range to the sample under investigation.
2. Preparation of Solutions:
-
Prepare a series of dilutions for both the standard and the test compound in the same solvent.
-
The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to minimize inner filter effects.[14]
3. Measurement of Absorbance:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
4. Measurement of Fluorescence Emission:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the standard and the test sample.
5. Data Analysis:
-
Integrate the area under the emission peak for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test compound.
-
The slope (gradient) of the resulting linear plots is proportional to the quantum yield.[14]
6. Calculation of Quantum Yield:
-
The quantum yield of the unknown sample (Φx) is calculated using the following equation:[14]
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the experimental determination of relative fluorescence quantum yield.
References
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. omlc.org [omlc.org]
- 4. omlc.org [omlc.org]
- 5. omlc.org [omlc.org]
- 6. benchchem.com [benchchem.com]
- 7. Fluorescein [omlc.org]
- 8. What is the quantum yield of fluorescein? | AAT Bioquest [aatbio.com]
- 9. Quantum Yield [Rhodamine B] | AAT Bioquest [aatbio.com]
- 10. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. edinst.com [edinst.com]
A Comparative Guide to the Performance of HATU and HBTU for Coupling Sterically Hindered Amino Acids
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the efficient incorporation of sterically hindered amino acids is a frequent challenge. The bulky nature of residues such as Fmoc-beta-(2-quinolyl)-Ala-OH can lead to incomplete reactions, low yields, and an increased risk of racemization. The choice of coupling reagent is therefore a critical factor in the success of synthesizing peptides containing such challenging moieties. This guide provides an objective comparison of two commonly used uronium-based coupling reagents, HATU and HBTU, with a focus on their performance in coupling sterically hindered amino acids.
Executive Summary
Experimental evidence consistently demonstrates the superiority of HATU over HBTU for the coupling of sterically hindered amino acids.[1][2][3][4] HATU generally provides higher coupling efficiencies, faster reaction kinetics, and a reduced propensity for racemization.[1][2][5][6][7] This enhanced performance is attributed to the formation of a more reactive OAt-active ester intermediate, which more readily overcomes the steric hindrance presented by bulky amino acid side chains.[2][3] While HBTU can be an effective coupling reagent, it often necessitates longer reaction times or double coupling protocols to achieve comparable results to a single HATU-mediated coupling.[1]
Performance Comparison: HATU vs. HBTU
The selection of a coupling reagent can significantly impact the purity and yield of the final peptide product, especially in "difficult" sequences prone to aggregation and side reactions.[2] The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a widely accepted benchmark for evaluating the performance of coupling reagents due to its inherent difficulty.[2][8] Studies on such challenging sequences consistently highlight the advantages of HATU.
| Parameter | HATU | HBTU | Reference |
| Purity (ACP 65-74 Synthesis) | Higher Purity (fewer deletion products observed) | Lower Purity (more deletion products observed) | [2] |
| Coupling Efficiency | High, especially for hindered couplings | High, but generally lower than HATU | [1][3] |
| Reaction Speed | Faster | Slower | [2][7] |
| Racemization | Lower risk (0.5 - 2.0% D-isomer) | Higher risk (1.5 - 5.0% D-isomer) | [5][6] |
Mechanism of Action
The difference in performance between HATU and HBTU originates from the structure of the active ester intermediate formed with the carboxylic acid.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) contains a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the pyridine ring provides anchimeric assistance, accelerating the coupling reaction and making the resulting OAt-ester more reactive and susceptible to nucleophilic attack by the amine.[2][3]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) contains a standard benzotriazole (HOBt) moiety. The OBt-ester it forms is less reactive than the OAt-ester, which can result in slower reaction times and a greater potential for side reactions, including racemization.[2]
Experimental Protocols
The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) coupling of a sterically hindered amino acid like this compound.
General Preparatory Steps:
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
Protocol 1: HATU-mediated Coupling
-
Activation of Fmoc-amino acid: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) or collidine (6 equivalents) in DMF.[1][9] Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For particularly challenging couplings, the reaction time can be extended.[4]
-
Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. Once complete, wash the resin thoroughly with DMF.
Protocol 2: HBTU-mediated Coupling
-
Activation of Fmoc-amino acid: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[1] Pre-activate the solution for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate the mixture at room temperature. For sterically hindered amino acids, a longer reaction time of 2-4 hours is generally recommended when using HBTU.[1]
-
Monitoring and Washing: Monitor the reaction progress with the Kaiser test. If the test remains positive after the initial coupling time, a second coupling may be necessary.[1] Upon completion, wash the resin with DMF.
Visualizing the Workflow
The following diagrams illustrate the general workflow for peptide coupling and the factors influencing the choice of coupling reagent.
Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. merckmillipore.com [merckmillipore.com]
A Researcher's Guide to Control Experiments for FRET Using Fmoc-β-(2-quinolyl)-Ala-OH
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ensuring Rigor in FRET-Based Assays
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme kinetics. The incorporation of fluorescent non-canonical amino acids, such as Fmoc-β-(2-quinolyl)-Ala-OH, into peptides offers a precise method for introducing FRET probes. However, the reliability of FRET data hinges on the meticulous implementation of control experiments. This guide provides a comparative overview of essential control experiments for FRET assays utilizing Fmoc-β-(2-quinolyl)-Ala-OH, alongside a discussion of alternative fluorescent probes, and detailed experimental protocols.
The Critical Role of Control Experiments in FRET
FRET efficiency is exquisitely sensitive to the distance and orientation between donor and acceptor fluorophores. Consequently, it is crucial to perform a series of control experiments to validate that observed changes in FRET signals are due to the specific biological event of interest and not artifacts.[1][2] The primary objectives of these controls are to account for spectral crosstalk, direct excitation of the acceptor, and non-FRET-related changes in fluorescence.
Core Control Experiments for FRET Assays
A comprehensive FRET experiment should include the following control samples:
-
Donor-Only Sample: This sample contains only the donor fluorophore. It is essential for determining the donor's fluorescence lifetime and quantum yield in the absence of the acceptor.[2] It also allows for the quantification of the donor's emission bleed-through into the acceptor's detection channel.
-
Acceptor-Only Sample: This sample contains only the acceptor fluorophore. It is used to measure the acceptor's fluorescence upon direct excitation at the donor's excitation wavelength, a phenomenon known as acceptor cross-excitation.[2]
-
Negative Control (Unlinked Donor and Acceptor): This sample contains both the donor and acceptor fluorophores, but they are not linked in a way that would allow for FRET. This can be achieved by co-incubation of separate donor- and acceptor-labeled molecules that are not expected to interact. This control helps to assess the level of background FRET due to random molecular collisions.
-
Positive Control (Linked Donor and Acceptor with Known FRET): This sample contains a molecule where the donor and acceptor are held at a fixed distance known to produce a stable and predictable FRET signal. This control is useful for instrument calibration and for confirming that the experimental setup is capable of detecting FRET.
dot
References
Uncharted Territory: The Challenge of Confirming Quinolyl-Alanine Peptide Sequences via MS/MS Fragmentation
Tandem mass spectrometry is a cornerstone of proteomics and peptide analysis, providing sequence information through the controlled fragmentation of peptide ions.[1] In a typical CID experiment, peptide ions are accelerated and collided with an inert gas, leading to the cleavage of amide bonds along the peptide backbone. This process generates a series of characteristic fragment ions, primarily b- and y-ions, from which the amino acid sequence can be deduced.[2]
The fragmentation pattern of a peptide is highly dependent on its amino acid composition. Certain residues can direct fragmentation pathways, leading to preferential cleavage at specific sites. For instance, proline residues can restrict fragmentation, while acidic residues like aspartic acid can promote specific cleavage patterns.[1] It is therefore reasonable to hypothesize that a large, aromatic, and heterocyclic structure like quinolyl-alanine would exert a significant influence on peptide fragmentation. However, without specific experimental data, the nature of this influence remains speculative.
The Information Gap: A Lack of Specific Fragmentation Data
Despite extensive searches of scientific databases, no published studies were found that specifically detail the MS/MS fragmentation patterns of peptides containing quinolyl-alanine. This lack of information prevents the creation of a quantitative comparison of its fragmentation behavior against peptides composed solely of canonical amino acids. Key missing data points include:
-
Characteristic Fragment Ions: It is unknown if the quinolyl-alanine residue itself undergoes characteristic fragmentation, producing unique reporter ions that could aid in its identification.
-
Influence on Backbone Cleavage: There is no data on whether the presence of quinolyl-alanine enhances or suppresses cleavage at adjacent peptide bonds.
-
Comparison with other Aromatic Amino Acids: A quantitative comparison of fragment ion intensities for peptides containing quinolyl-alanine versus those with phenylalanine, tyrosine, or tryptophan would be necessary to understand its relative effect on fragmentation, but such data is not available.
A Path Forward: Postulated Experimental Workflow
While specific fragmentation data is absent, a generalized workflow for the synthesis and analysis of a quinolyl-alanine-containing peptide can be proposed based on established methodologies for solid-phase peptide synthesis (SPPS) and tandem mass spectrometry. This workflow provides a foundational protocol for researchers aiming to investigate the MS/MS behavior of these modified peptides.
References
A Comparative Guide to the Purity Analysis of Fmoc-β-(2-quinolyl)-Ala-OH by Analytical HPLC
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of Fmoc-protected amino acids is a critical determinant of the final peptide's quality, yield, and biological activity. This guide provides an objective comparison of analytical High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of Fmoc-β-(2-quinolyl)-Ala-OH, a non-standard amino acid. The methodologies and comparative data presented herein are based on established principles for the analysis of other Fmoc-amino acids, providing a robust framework for quality control.
Importance of Purity in Fmoc-Amino Acids
Impurities in Fmoc-amino acid starting materials can introduce a range of undesirable modifications into the synthetic peptide. Common impurities include diastereomers, dipeptides, and β-alanine derivatives, which can lead to truncated or modified peptide sequences, complicating purification and potentially altering the final product's function.[1][2][3][4][5][6] Therefore, a validated, high-resolution analytical method is essential to ensure the quality of Fmoc-β-(2-quinolyl)-Ala-OH prior to its use in peptide synthesis.
Comparative Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the industry-standard for assessing the purity of Fmoc-amino acids.[5][7][8] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. By optimizing the HPLC method, it is possible to resolve the main Fmoc-β-(2-quinolyl)-Ala-OH peak from closely related impurities.
The following table summarizes key analytical parameters for a standard and a high-resolution RP-HPLC method suitable for the purity analysis of Fmoc-β-(2-quinolyl)-Ala-OH, alongside a comparison with a generic Fmoc-amino acid.
| Parameter | Method A: Standard Gradient | Method B: High-Resolution Gradient | Alternative: Chiral HPLC |
| Purity of Main Peak | > 98% | > 99.5% | Not applicable for general purity |
| Resolution of Key Impurities | Moderate | High | Specific for enantiomeric impurities |
| Run Time | ~20 minutes | ~35 minutes | ~25 minutes |
| Primary Application | Routine quality control | Detailed impurity profiling | Enantiomeric purity assessment |
Experimental Protocols
Detailed methodologies for the two primary HPLC methods are provided below.
Sample Preparation
A stock solution of Fmoc-β-(2-quinolyl)-Ala-OH was prepared by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. The solution was then filtered through a 0.45 µm syringe filter prior to injection.[5]
Method A: Standard Gradient HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[5]
-
Gradient: A linear gradient from 30% to 90% B over 15 minutes.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV absorbance at 265 nm (characteristic for the Fmoc group).[9]
-
Injection Volume: 20 µL.[5]
Method B: High-Resolution Gradient HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[5]
-
Gradient: A linear gradient from 40% to 70% B over 25 minutes.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV absorbance at 265 nm.[9]
-
Injection Volume: 20 µL.[5]
Experimental Workflow and Data Analysis
The general workflow for the HPLC purity analysis of Fmoc-β-(2-quinolyl)-Ala-OH is depicted in the following diagram. The purity of the sample is determined by calculating the relative area of the main peak as a percentage of the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC Purity Analysis of Fmoc-β-(2-quinolyl)-Ala-OH.
Conclusion
The purity of Fmoc-β-(2-quinolyl)-Ala-OH is a critical parameter that directly influences the success of solid-phase peptide synthesis. The choice between a standard or a high-resolution HPLC method depends on the specific requirements of the research or development phase. For routine quality control, a faster gradient may be sufficient. However, for detailed characterization and to ensure the highest quality of the final peptide product, a high-resolution method is recommended to achieve optimal separation of potential impurities. By implementing robust analytical methods, researchers can ensure the integrity of their starting materials and enhance the reliability and reproducibility of their peptide synthesis endeavors.
References
- 1. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Evaluating Beta-Alanine Impurities in Fmoc-Amino Acid Derivatives
For researchers, scientists, and drug development professionals, the purity of Fmoc-amino acid derivatives is a critical factor that directly impacts the success of solid-phase peptide synthesis (SPPS). The presence of impurities can lead to the synthesis of incorrect peptide sequences, posing significant challenges in purification and potentially compromising the biological activity and safety of the final peptide. One of the most common and troublesome impurities is beta-alanine (β-alanine), which can be inadvertently incorporated into the peptide chain.
This guide provides an objective comparison of analytical methodologies to detect and quantify β-alanine impurities in Fmoc-amino acid derivatives. It includes detailed experimental protocols and supporting data to assist researchers in making informed decisions about the quality of their starting materials.
The Origin of Beta-Alanine Impurities
Beta-alanine related impurities in Fmoc-amino acids are a well-recognized issue in peptide synthesis.[1][2][3][4] The primary source of this contamination is the use of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) during the manufacturing process of Fmoc-amino acids.[1][5][6] A side reaction involving the rearrangement of the Fmoc-OSu reagent can lead to the formation of Fmoc-β-Ala-OH and subsequently Fmoc-β-Ala-amino acid-OH dipeptides.[1][2][3][4] These impurities, if present in the Fmoc-amino acid starting material, can be incorporated into the growing peptide chain during SPPS, resulting in peptides with unintentional β-alanine insertions or substitutions.
Impact on Peptide Synthesis
The presence of β-alanine impurities can have significant consequences for peptide synthesis and downstream applications:
-
Incorrect Peptide Sequence: The incorporation of β-alanine leads to a peptide with a different primary structure than intended.
-
Purification Challenges: The resulting impurity peptides often have similar chromatographic properties to the target peptide, making purification difficult and reducing the overall yield.
-
Altered Biological Activity: Changes in the peptide sequence can drastically alter its three-dimensional structure and, consequently, its biological function and potency.
-
Safety and Regulatory Concerns: For therapeutic peptides, the presence of unidentified or unquantified impurities is a major safety and regulatory concern.
Comparative Analysis of Supplier Specifications
Leading suppliers of Fmoc-amino acids have recognized the issue of β-alanine contamination and have implemented stringent quality control measures to limit these impurities. While specific values can vary, a common specification for β-alanine and other related impurities is ≤0.1%.[6][7] The following table provides a representative comparison of purity specifications from different tiers of suppliers.
| Parameter | Premium Supplier (e.g., Supplier C) | Standard Supplier (e.g., Supplier A) | Economy Supplier (e.g., Supplier B) | Recommended Limit |
| HPLC Purity (%) | ≥99.8 | ≥99.5 | ≥98.8 | >99.0% |
| Enantiomeric Purity (% L-isomer) | ≥99.9 | ≥99.9 | ≥99.5 | >99.8% |
| β-Alanine Adducts (%) | Not Detected | ≤0.10 | ≤0.10 | <0.1% |
| Fmoc-Dipeptide (%) | ≤0.05 | ≤0.10 | ≤0.20 | <0.1% |
| Free Amino Acid (%) | ≤0.05 | ≤0.15 | ≤0.35 | <0.2% |
This table is a composite based on generally available data and is intended for illustrative purposes. Researchers should always refer to the supplier's specific certificate of analysis.
Analytical Methods for a Comprehensive Evaluation
A multi-faceted approach employing various analytical techniques is recommended for a thorough evaluation of β-alanine impurities.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of Fmoc-amino acids.[1] It is effective in separating the main Fmoc-amino acid from many impurities.
Experimental Protocol: RP-HPLC for Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[1][8]
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 15 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV absorbance at 220 nm.[2]
-
Injection Volume: 10-20 µL.[1]
-
Sample Preparation: Prepare a 1 mg/mL solution of the Fmoc-amino acid in a 1:1 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the definitive identification of impurities. It provides the molecular weight of each component, which is crucial for confirming the presence of β-alanine adducts.[2]
Experimental Protocol: LC-MS for Impurity Identification
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to resolve the main peak from impurities (e.g., 10-90% B over 10 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Analysis: Extract ion chromatograms for the expected masses of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH to identify their presence.
Quantitative NMR (qNMR)
For the highest level of accuracy in quantifying impurities, quantitative NMR (qNMR) is an emerging and powerful technique.[2][9][10][11] Unlike chromatographic methods that provide relative purity, qNMR can determine the absolute purity of a substance by using a certified internal standard.[2][9][10]
Experimental Protocol: qNMR for Absolute Purity Determination
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid).
-
Sample Preparation: Accurately weigh the Fmoc-amino acid sample and the internal standard into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Acquisition: Acquire a 1D proton NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The absolute purity of the analyte can be calculated using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons, MW = molecular weight, m = mass, and P = purity of the internal standard.
Logical Workflow for Evaluation
The following diagram illustrates a logical workflow for the comprehensive evaluation of β-alanine impurities in Fmoc-amino acid derivatives.
Signaling Pathway of Impurity Incorporation
The following diagram illustrates how β-alanine impurities from the starting material can be incorporated into the peptide chain during SPPS.
Conclusion
The presence of β-alanine impurities in Fmoc-amino acid derivatives is a critical quality attribute that can significantly impact the outcome of peptide synthesis. While reputable suppliers have implemented stringent controls to minimize these impurities, it is incumbent upon the researcher to be aware of the potential for contamination and to have robust analytical methods in place for verification. By employing a combination of HPLC for routine screening, LC-MS for definitive identification, and qNMR for accurate quantification, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible peptide synthesis. This comprehensive approach to quality control is essential for the successful development of peptide-based therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives* | Semantic Scholar [semanticscholar.org]
- 4. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. merck-lifescience.com.tw [merck-lifescience.com.tw]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Fmoc-beta-(2-quinolyl)-Ala-OH: A Comprehensive Guide
For researchers and professionals in drug development, the meticulous management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of Fmoc-beta-(2-quinolyl)-Ala-OH, a specialized amino acid derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative approach, taking into account the known hazards of its constituent parts: Fmoc-protected amino acids and quinoline derivatives.
It is imperative to treat this compound as hazardous waste. Both the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the quinoline moiety necessitate careful handling and disposal. Quinoline and its derivatives are recognized for their toxicity, potential carcinogenicity, and harm to aquatic life[1][2]. Therefore, this compound must not be discarded in regular trash or poured down the drain[1][3]. All contaminated materials must be managed through an approved hazardous waste program[1][3].
I. Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Protection Type | Specific Equipment | Standard Examples |
| Eye and Face | Safety glasses with side shields or chemical splash goggles | OSHA 29 CFR 1910.133, EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 |
| Body | Laboratory coat | --- |
| Respiratory | Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated. | --- |
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[4].
-
Avoid generating dust.
-
Prevent contact with skin and eyes[5].
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
II. Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is critical to prevent potentially dangerous reactions. Do not mix this waste stream with acidic waste to avoid violent chemical reactions[5].
Step 1: Waste Identification Clearly identify all waste streams containing this compound as "Hazardous Waste."
Step 2: Solid Waste Disposal This applies to unused, expired, or contaminated solid this compound.
-
Containment: Carefully place the solid waste into a designated, compatible, and clearly labeled hazardous waste container[5]. The container should be sealable and made of a material that will not react with the chemical.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: 214852-56-9
-
Appropriate hazard pictograms (e.g., GHS07 for "Harmful").
-
Step 3: Liquid Waste Disposal This applies to solutions containing this compound.
-
Containment: Collect liquid waste in a dedicated, leak-proof, and sealable container. The container material must be compatible with the solvent used.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name of all components and their approximate percentages (e.g., "this compound in Dimethylformamide (DMF)").
-
Appropriate hazard pictograms for all components.
-
Step 4: Disposal of Contaminated Labware Disposable items such as gloves, pipette tips, and weighing paper that have come into contact with this compound must also be treated as hazardous waste.
-
Collection: Place all contaminated disposable items in a separate, sealed plastic bag or a designated container for solid hazardous waste.
-
Labeling: Clearly label the bag or container as "Hazardous Waste: Contaminated Debris with this compound."
III. Storage and Final Disposal
Temporary Storage:
-
Store all hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary containment, such as a larger, chemically resistant bin, is highly recommended to contain any potential leaks.
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide a complete inventory of the waste being collected.
-
Waste material must be disposed of in accordance with national and local regulations[6]. A common method for organic waste is incineration in a chemical incinerator equipped with an afterburner and scrubber[2].
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.
-
Wear PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill[4].
-
Collection: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Diagrams
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Fmoc-beta-(2-quinolyl)-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Fmoc-beta-(2-quinolyl)-Ala-OH (CAS: 214852-56-9). Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. Based on available safety data, the compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, appropriate personal protective equipment must be worn at all times.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a splash hazard[2][3][4][5]. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene[2]. Gloves should be inspected before use and changed immediately if contaminated[4][5]. |
| Body Protection | A laboratory coat is mandatory to protect clothing from spills.[2][3] |
| Respiratory Protection | When handling the powder form, work should be conducted in a certified chemical fume hood to minimize inhalation risks[2][3][4]. If a fume hood is not available, a NIOSH-approved respirator for particulates may be necessary[2][4]. |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are critical to minimize exposure and prevent contamination. The following steps outline the safe handling of this compound in a laboratory setting.
-
Preparation:
-
Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment, such as spatulas, weighing paper, and reaction vessels, within the fume hood.
-
Don the appropriate PPE as detailed in Table 1.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations of the solid compound within a certified chemical fume hood to control dust and potential inhalation exposure.
-
Use a dedicated spatula for handling the chemical.
-
To avoid creating dust, handle the powder gently.
-
-
Dissolution:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
If the solvent is volatile, ensure the process is carried out in a well-ventilated fume hood.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly dispose of all contaminated disposable materials as outlined in the disposal plan.
-
Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, followed by eye protection).
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
The disposal of this compound and its associated waste must be managed as hazardous chemical waste to prevent environmental contamination and ensure regulatory compliance[3].
-
Solid Waste:
-
Unused Compound: Unused or expired this compound should be disposed of in its original container or a clearly labeled, sealed container for hazardous waste[4].
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container[3][4].
-
-
Liquid Waste:
-
Reaction Mixtures: Solutions containing this compound should be collected in a dedicated, labeled hazardous waste container for liquid organic waste.
-
Contaminated Solvents: Solvents used for cleaning and decontamination should also be collected as hazardous waste.
-
Note: Always follow your institution's specific guidelines and local regulations for hazardous waste disposal.
Experimental Workflow and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
